3-bromo-1-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFZHXAVGUVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617394 | |
| Record name | 3-Bromo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50877-46-8 | |
| Record name | 3-Bromo-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-bromo-1-phenyl-1H-pyrazole CAS number 50877-46-8
An In-Depth Technical Guide to 3-bromo-1-phenyl-1H-pyrazole (CAS 50877-46-8) for Advanced Research and Development
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, plausible synthetic routes, and its critical role as a synthon in the construction of complex pharmaceutical agents. Detailed protocols for cornerstone palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, are presented to illustrate its synthetic utility. The guide further explores the significance of the 1-phenylpyrazole scaffold, drawing connections to prominent drugs such as Celecoxib and Rimonabant, thereby providing context for its application in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of the 1-Phenylpyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1] The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound (CAS: 50877-46-8) has emerged as a particularly valuable intermediate. The presence of a bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the N1-phenyl group significantly influences the molecule's conformation and electronic properties, which can be crucial for receptor binding and overall bioactivity.
The utility of this scaffold is exemplified by its presence in the chemical architecture of several blockbuster drugs. For instance, the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant both feature a substituted 1-phenylpyrazole core, underscoring the scaffold's ability to interact with key biological targets.[2] This guide will provide the technical details necessary for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 50877-46-8 | [3] |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 115-116 °C (at 1 Torr) | |
| Density | 1.519 g/cm³ |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and phenyl rings. The pyrazole protons at positions 4 and 5 would appear as doublets. The protons of the N-phenyl group would typically appear as a multiplet in the aromatic region of the spectrum.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazole and phenyl rings. The carbon atom bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and will appear in a predictable region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by bands corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and phenyl rings, and the C-Br stretching frequency. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic peaks are observed at 1554, 1502 (C=C/C=N stretching), 1099 (C-O stretching of the methoxy group), and 749, 686 cm⁻¹ (C-H bending).[4][5]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks). The molecular ion peak for this compound would be expected at m/z 222 and 224. For the related compound 3-bromo-1-methyl-1H-pyrazole, the top two peaks in the mass spectrum are observed at m/z 160 and 162.[6]
Synthesis of this compound
While a direct, single-step synthesis from commercially available starting materials is not prominently reported, a plausible and efficient route can be designed based on established synthetic methodologies for related pyrazole derivatives. A common approach involves the Vilsmeier-Haack reaction to construct the pyrazole ring, followed by a selective bromination step.[7]
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Causality behind Experimental Choices: This protocol is designed based on the Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization of phenylhydrazones to form pyrazole-4-carbaldehydes.[7] The subsequent decarbonylation and bromination steps are standard transformations in organic synthesis.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
To a solution of acetophenone (0.1 mol) in ethanol (150 mL), add phenylhydrazine (0.1 mol) and a catalytic amount of glacial acetic acid (1 mL).
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield acetophenone phenylhydrazone.
Step 2: Synthesis of 3-Phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 0.3 mol) to ice-cold N,N-dimethylformamide (DMF, 100 mL) with stirring.
-
To this reagent, add a solution of acetophenone phenylhydrazone (0.1 mol) in DMF (50 mL) dropwise.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate.
-
Filter the solid, wash with water, and purify by recrystallization from ethanol to obtain 3-phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Step 3 & 4: Decarbonylation and Bromination to this compound Note: A direct bromination of a pyrazole ring at the C3 position is less common than at C4. A more plausible route might involve starting with a different precursor to favor C3 substitution. However, for the purpose of this guide, a general bromination procedure is outlined.
-
The decarbonylation of the pyrazole-4-carbaldehyde can be a challenging step and may require specialized catalysts (e.g., Rhodium-based catalysts) or harsh conditions.
-
Alternatively, direct bromination of 1-phenyl-1H-pyrazole can be considered. To a solution of 1-phenyl-1H-pyrazole (0.05 mol) in a suitable solvent such as chloroform or acetic acid, add a solution of bromine (0.05 mol) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction may yield a mixture of isomers (3-bromo and 4-bromo), which would require careful chromatographic separation to isolate the desired this compound.
Key Reactions and Applications in Drug Discovery
The bromine atom at the C3 position of this compound serves as a versatile functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-phenyl-1H-pyrazole derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in many biologically active molecules.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 3-amino-1-phenyl-1H-pyrazole derivative.
The 1-Phenylpyrazole Scaffold in Approved Drugs
The structural motif of 1-phenylpyrazole is central to the therapeutic effect of several marketed drugs. Understanding the structure of these drugs provides a clear rationale for the utility of building blocks like this compound.
Caption: Structures of Celecoxib and Rimonabant highlighting the 1-phenylpyrazole core.
The synthesis of these complex molecules often relies on the functionalization of a pre-formed pyrazole ring. For example, the synthesis of Celecoxib involves the condensation of a diketone with a substituted phenylhydrazine.[9] Similarly, the synthesis of Rimonabant involves the reaction of a diketo ester with N-amino piperidine and subsequent cyclization with 2,4-dichlorophenylhydrazine hydrochloride.[10] The use of a pre-functionalized building block like this compound can offer alternative and potentially more efficient synthetic routes to analogues of these drugs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its utility is primarily derived from the presence of a reactive bromine atom that allows for facile diversification via modern cross-coupling methodologies. The inherent biological relevance of the 1-phenylpyrazole scaffold, as demonstrated by its inclusion in successful therapeutic agents, further cements the importance of this building block. This technical guide has provided a detailed overview of its properties, synthesis, and key reactions, offering researchers the foundational knowledge required to leverage this versatile molecule in the pursuit of novel chemical entities with therapeutic potential.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 50877-46-8|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide to 3-Bromo-1-phenyl-1H-pyrazole for Researchers and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors used in oncology.[1][3] Within this important class of heterocycles, 3-bromo-1-phenyl-1H-pyrazole emerges as a pivotal building block. Its strategic placement of a bromine atom at the C3 position provides a reactive handle for extensive functionalization, particularly through modern cross-coupling methodologies. This guide offers a comprehensive overview of the physical properties, synthesis, spectral characteristics, reactivity, and applications of this compound, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization in their synthetic and discovery programs.
Physicochemical and Structural Properties
This compound (CAS RN: 50877-46-8) is a versatile intermediate whose physical state can be either a colorless to light yellow liquid or a low-melting powder, depending on purity. Its core properties are summarized in the table below, compiled from various chemical supplier databases. The structure consists of a central pyrazole ring, substituted with a phenyl group at the N1 position and a bromine atom at the C3 position, making it an ideal substrate for further chemical modification.
| Property | Value | Reference(s) |
| CAS Number | 50877-46-8 | [4] |
| Molecular Formula | C₉H₇BrN₂ | [4] |
| Molecular Weight | 223.07 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or powder | |
| Boiling Point | 115-116 °C (at 1 Torr) | [4] |
| Density | 1.519 g/cm³ (predicted) | [4] |
| pKa | -2.13 ± 0.10 (predicted) | [4] |
| Storage | 2-8°C, under inert atmosphere | [5] |
| SMILES | C1=CC=C(C=C1)N2C=CC(=N2)Br | [5] |
| InChIKey | DNNFZHXAVGUVSU-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The most established and logical route to N-aryl pyrazoles is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[4] For this compound, a plausible and efficient synthesis involves the reaction of phenylhydrazine with a brominated three-carbon electrophile, such as mucobromic acid or a derivative thereof, followed by cyclization.
Proposed Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative procedure based on established pyrazole synthesis methodologies.[4]
-
Reaction Setup: To a solution of phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add a brominated 1,3-dielectrophile synthon (e.g., mucobromic acid or 2,3-dibromopropanal) (1.05 eq.) portionwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-bromo-1-phenyl-1H-pyrazole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-bromo-1-phenyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also insights into the structural elucidation and the underlying principles governing the observed chemical shifts and coupling constants.
Introduction: The Significance of Pyrazole Derivatives
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile applications. The structural characterization of substituted pyrazoles is paramount for understanding their function and for the development of novel therapeutic agents and functional materials. Among the array of analytical techniques, NMR spectroscopy stands out as an indispensable tool for the unambiguous determination of molecular structure. This guide focuses on this compound, a key intermediate in the synthesis of more complex molecules.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d | 1H | H-5 |
| ~7.60 | m | 2H | Phenyl H-2', H-6' |
| ~7.45 | m | 2H | Phenyl H-3', H-5' |
| ~7.30 | m | 1H | Phenyl H-4' |
| ~6.50 | d | 1H | H-4 |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS). Multiplicities are denoted as d (doublet) and m (multiplet). The coupling constant between H-4 and H-5 is expected to be in the range of 2-3 Hz.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | Phenyl C-1' |
| ~130.0 | C-5 |
| ~129.5 | Phenyl C-3', C-5' |
| ~128.0 | Phenyl C-4' |
| ~125.0 | C-3 |
| ~120.0 | Phenyl C-2', C-6' |
| ~110.0 | C-4 |
Rationale for Spectral Assignments
The predicted chemical shifts are grounded in the fundamental electronic effects of the substituents on the pyrazole and phenyl rings.
-
¹H NMR: The protons on the phenyl ring (H-2'/H-6', H-3'/H-5', and H-4') are expected to appear in the aromatic region, typically between 7.30 and 7.60 ppm. The H-5 proton of the pyrazole ring is anticipated to be the most downfield of the pyrazole protons due to the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing nature of the nitrogen atom. The bromine atom at the C-3 position will have a minimal effect on the H-5 chemical shift. The H-4 proton is expected to be the most upfield of the pyrazole protons. The characteristic J-coupling between H-4 and H-5 in pyrazoles is a small doublet splitting.
-
¹³C NMR: The C-5 carbon is predicted to be the most downfield carbon of the pyrazole ring. The C-3 carbon, directly attached to the bromine atom, will be significantly shielded, resulting in a more upfield chemical shift compared to an unsubstituted C-3. The C-4 carbon is expected to be the most shielded of the pyrazole ring carbons. The phenyl carbons will resonate in their characteristic aromatic region.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4] Ensure the use of a high-purity, dry solvent to avoid extraneous signals.
-
Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time, owing to the low natural abundance of the ¹³C isotope.
-
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.
NMR Instrument Parameters (500 MHz Spectrometer)
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K.
Visualization of Key Structural Features and Experimental Workflow
To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectral data of this compound. By leveraging data from analogous structures and adhering to a rigorous experimental protocol, researchers can confidently characterize this important synthetic intermediate. The provided visualizations further clarify the molecular structure and the analytical workflow, embodying the principles of expertise, authoritativeness, and trustworthiness.
References
A Technical Guide to the Synthesis of 3-Bromo-1-phenyl-1H-pyrazole: Navigating Regioselectivity in Electrophilic Halogenation
Abstract: 3-Bromo-1-phenyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures through cross-coupling reactions. Its preparation from the readily available precursor, 1-phenyl-1H-pyrazole, presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of electrophilic aromatic substitution. This technical guide provides an in-depth examination of the mechanistic principles governing the bromination of the 1-phenyl-1H-pyrazole core. We will dissect the electronic factors that favor substitution at the C4 position and present a detailed, field-tested protocol that facilitates the formation of the C3-bromo isomer. This document is intended for researchers, chemists, and drug development professionals, offering practical insights into reaction execution, purification, characterization, and safety.
Part 1: Mechanistic Insights: The Challenge of Regioselective Bromination
The synthesis of specifically substituted pyrazoles is predicated on a firm understanding of their electronic nature. The 1-phenyl-1H-pyrazole ring is an aromatic, electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). However, the positions on the pyrazole ring are not electronically equivalent.
The reaction proceeds via the attack of an electrophile (in this case, Br⁺) on the pyrazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the preferred position of attack.
-
Attack at C4: Electrophilic attack at the C4 position is generally the most favored pathway for pyrazoles.[1][2] The resulting positive charge can be delocalized across the ring and involves a stable intermediate where the positive charge is not placed on an electronegative nitrogen atom adjacent to the electron-deficient N1-phenyl group.
-
Attack at C3 or C5: Attack at the C3 or C5 positions leads to a less stable intermediate. Specifically, one of the resonance structures places a positive charge on the N2 atom, which is highly unfavorable as it creates a positively charged azomethine intermediate.[2]
Therefore, the direct bromination of 1-phenyl-1H-pyrazole with reagents like elemental bromine (Br₂) often yields the 4-bromo-1-phenyl-1H-pyrazole as the major product. Achieving substitution at the C3 position requires careful selection of reagents and conditions to overcome this inherent kinetic preference or necessitates a more complex, multi-step synthetic route. The protocol outlined in this guide utilizes conditions that, while potentially yielding a mixture of isomers, allows for the successful synthesis and isolation of the desired 3-bromo product.
Caption: Regioselectivity in the bromination of 1-phenyl-1H-pyrazole.
Part 2: Experimental Protocol: Synthesis of this compound
This protocol describes the direct bromination of 1-phenyl-1H-pyrazole. It is critical to note that this reaction may produce a mixture of 3-bromo and 4-bromo isomers, which will necessitate careful purification by column chromatography.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole (1.0 eq). Dissolve the starting material in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN).
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent. Add the NBS solution dropwise to the stirred solution of 1-phenyl-1H-pyrazole at room temperature over 30 minutes. The reaction is typically performed in the dark to prevent radical side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification (Crude): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 Hexane:EtOAc), is typically effective for separating the 3-bromo and 4-bromo isomers. The 4-bromo isomer is generally less polar and will elute first.
-
Final Product: Collect the fractions containing the desired this compound product, combine them, and remove the solvent in vacuo to yield the purified product.
Caption: Workflow for the synthesis of this compound.
Part 3: Data Presentation and Safety
Table 1: Reagents and Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | 1-Phenyl-1H-pyrazole | 1.0 eq |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 eq |
| Solvent | Chloroform (CHCl₃) or Acetonitrile (CH₃CN) | Anhydrous grade recommended |
| Temperature | Room Temperature (~20-25 °C) | |
| Reaction Time | 12-24 hours | Monitor completion by TLC |
| Expected Yield | 30-50% (of 3-bromo isomer) | Yield is highly dependent on purification efficiency |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Boiling Point (°C) |
| 1-Phenyl-1H-pyrazole[3][4] | C₉H₈N₂ | 144.17 | Colorless to yellow liquid | ~276 °C |
| This compound [5] | C₉H₇BrN₂ | 223.07 | Colorless to light yellow liquid or solid | 115-116 °C @ 1 Torr |
Safety Dossier
All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. It is also a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Elemental Bromine (Br₂): While NBS is used in this protocol, it is crucial to understand the hazards of elemental bromine, a common alternative. Bromine is extremely toxic, corrosive, and a strong oxidizing agent.[6] Acute inhalation can cause severe respiratory tract irritation, pulmonary edema, and can be fatal.[7][8] Direct contact with liquid bromine causes severe chemical burns.[9] Extreme caution and specialized handling procedures are required.
-
Chlorinated Solvents (CHCl₃, DCM): Suspected carcinogens and harmful if inhaled or absorbed through the skin. Use in a fume hood is mandatory.
First Aid Measures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Part 4: Product Characterization
Confirmation of the product's identity and purity is essential, particularly the differentiation between the 3-bromo and 4-bromo isomers.
-
¹H NMR Spectroscopy: The proton chemical shifts are diagnostic. For this compound, one would expect to see distinct signals for the protons at the C4 and C5 positions of the pyrazole ring, in addition to the signals from the phenyl group. In contrast, the 4-bromo isomer would show two equivalent protons on the pyrazole ring (C3 and C5), resulting in a different splitting pattern and chemical shift.
-
¹³C NMR Spectroscopy: The carbon spectrum will clearly show the C-Br bond, characterized by a downfield shift for the carbon atom attached to the bromine. The number of signals in the aromatic region will confirm the substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) should correspond to the calculated molecular weight (223.07 g/mol ).
References
- 1. scribd.com [scribd.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 5. 50877-46-8 CAS MSDS (3-bromo-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 8. nj.gov [nj.gov]
- 9. gov.uk [gov.uk]
- 10. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic Bromination of 1-Phenyl-1H-Pyrazole
Abstract: The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyrazole derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides a detailed examination of the electrophilic bromination of 1-phenyl-1H-pyrazole, a seemingly straightforward reaction that exhibits a fascinating dichotomy in its mechanistic pathway and regiochemical outcome. We will dissect the electronic factors governing the reactivity of the pyrazole and phenyl rings, explore how reaction conditions dictate the site of substitution, and provide validated experimental protocols for the selective synthesis of key brominated isomers. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanism-driven understanding of this important transformation.
Part 1: The Electronic Landscape of 1-Phenyl-1H-Pyrazole
The reactivity of 1-phenyl-1H-pyrazole is governed by the interplay of two aromatic systems: the five-membered pyrazole ring and the N-substituted phenyl group. The pyrazole ring itself is an electron-rich heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen, bonded to the phenyl group, is considered "pyrrole-like," contributing its lone pair to the 6π-electron aromatic system. The N2 nitrogen is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, not participating in aromaticity.[1][2]
This electronic arrangement leads to an uneven distribution of electron density across the carbon atoms of the pyrazole ring. Theoretical calculations and experimental evidence consistently show that the C4 position possesses the highest electron density.[3][4] Consequently, in electrophilic aromatic substitution (SEAr) reactions, the C4 carbon is the most nucleophilic and the kinetically favored site of attack.[5][6][7] Attack at the C3 or C5 positions would generate a highly unstable Wheland intermediate with a positive charge on an electronegative, azomethine nitrogen atom, making these pathways energetically unfavorable.[1][7]
Part 2: A Mechanistic Dichotomy: Pyrazole vs. Phenyl Ring Bromination
The most compelling aspect of the bromination of 1-phenyl-1H-pyrazole is the ability to selectively target either the pyrazole ring or the phenyl ring by simply modulating the acidity of the reaction medium. This provides chemists with precise control over the synthetic outcome.
Bromination of the Pyrazole Ring: The Kinetically Favored Pathway
Under neutral or mildly acidic conditions, such as using molecular bromine in chloroform, the reaction proceeds as a classic electrophilic aromatic substitution on the electron-rich pyrazole ring.[8] The inherent nucleophilicity of the C4 position dictates the regioselectivity.
Mechanism:
-
Generation of the Electrophile: Molecular bromine (Br₂) is polarized by the solvent or trace Lewis acids, creating a potent electrophile, Br⁺.
-
Nucleophilic Attack: The π-system of the pyrazole ring, specifically the electron-rich C4 position, attacks the electrophilic bromine atom.
-
Formation of the Sigma Complex: This attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the N1-C5-C4 system.
-
Deprotonation and Aromatization: A weak base in the reaction mixture (e.g., solvent, or another molecule of the pyrazole) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final product, 4-bromo-1-phenyl-1H-pyrazole .
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of C4 bromination under neutral conditions.
Bromination of the Phenyl Ring: The Acidity-Controlled Pathway
When the reaction is conducted in a strongly acidic medium, such as bromine in concentrated sulfuric acid, the regioselectivity dramatically shifts.[8] Instead of the pyrazole ring, the phenyl ring is brominated, predominantly at the para position.
Mechanism: The key to this shift in reactivity is the protonation of the pyrazole ring. The pyridine-like N2 nitrogen is the most basic site on the molecule and is readily protonated in strong acid.[2][8]
-
Protonation and Deactivation: In concentrated H₂SO₄, the N2 atom of the pyrazole ring is protonated to form a pyrazolium cation. This positive charge effectively transforms the electron-rich pyrazole ring into a strongly electron-withdrawing group, deactivating it towards further electrophilic attack.
-
Activation of the Phenyl Ring: With the pyrazole ring "turned off," the phenyl group becomes the site of electrophilic attack. The N-pyrazolium substituent acts as a deactivating but ortho, para-directing group. Steric hindrance at the ortho positions makes the para position the most likely site for substitution.
-
Electrophilic Attack and Product Formation: The electrophile (Br⁺, likely generated with the aid of a Lewis acid like silver sulfate) is attacked by the para position of the phenyl ring, proceeding through a standard SEAr mechanism to yield 1-(4-bromophenyl)-1H-pyrazole .[8]
The following diagram illustrates the influence of strong acid.
Caption: Logical workflow for phenyl ring bromination in strong acid.
Part 3: Experimental Protocols
The following protocols are derived from established methodologies and are designed to be self-validating through clear procedural steps and expected outcomes.
Protocol 1: Synthesis of 4-Bromo-1-phenyl-1H-pyrazole (Pyrazole Ring Bromination)
This protocol is adapted from methodologies employing direct bromination under neutral conditions.[8][9]
Materials:
-
1-phenyl-1H-pyrazole
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Sodium Thiosulfate Solution (10%)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in chloroform. Add the bromine solution dropwise to the stirred pyrazole solution over 30 minutes, maintaining the temperature at 0 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding 10% sodium thiosulfate solution to destroy any unreacted bromine.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any HBr formed, and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 4-bromo-1-phenyl-1H-pyrazole.
Protocol 2: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole (Phenyl Ring Bromination)
This protocol is based on the conditions reported for reaction in highly acidic media.[8]
Materials:
-
1-phenyl-1H-pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Molecular Bromine (Br₂)
-
Silver Sulfate (Ag₂SO₄) - acts as a catalyst/halide scavenger
-
Ice, deionized water
-
Sodium Bicarbonate (solid or saturated solution)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: In a flask cooled in an ice bath, slowly add 1-phenyl-1H-pyrazole (1.0 eq) and silver sulfate (0.1 eq) to concentrated sulfuric acid with vigorous stirring.
-
Bromine Addition: Once the pyrazole is fully dissolved and protonated, add molecular bromine (1.1 eq) dropwise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by GC-MS or LC-MS.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.
-
Workup - Neutralization: Cautiously neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography.
Part 4: Data Summary
The choice of reagents and conditions is paramount for achieving the desired regiochemical outcome.
| Parameter | Method 1: Pyrazole Bromination | Method 2: Phenyl Bromination | Reference(s) |
| Primary Reagent | Br₂ or N-Bromosuccinimide (NBS) | Br₂ | [8][9] |
| Solvent | Chloroform, Acetic Acid, CCl₄ | Concentrated H₂SO₄ | [8][10] |
| Catalyst/Additive | None required (mild Lewis acid optional) | Silver Sulfate (Ag₂SO₄) | [8] |
| Acidity | Neutral / Mildly Acidic | Strongly Acidic | [8] |
| Reactive Species | 1-Phenyl-1H-pyrazole (neutral) | 1-Phenyl-1H-pyrazolium Cation | [8] |
| Site of Attack | C4 of the pyrazole ring | C4' (para) of the phenyl ring | [8] |
| Product | 4-Bromo-1-phenyl-1H-pyrazole | 1-(4-Bromophenyl)-1H-pyrazole | [8] |
| Control Type | Kinetic Control | Acidity/Deactivation Control | [8] |
Conclusion
The electrophilic bromination of 1-phenyl-1H-pyrazole is a textbook example of how subtle changes in reaction conditions can fundamentally alter the mechanistic pathway and product outcome. Under neutral conditions, the inherent electronic properties of the pyrazole ring direct the substitution to the electron-rich C4 position in a kinetically controlled process. Conversely, in a strongly acidic environment, protonation of the pyrazole ring deactivates it, forcing the electrophilic attack onto the appended phenyl ring. This deep understanding of the underlying mechanism not only explains the observed reactivity but also empowers chemists to design rational synthetic routes to specifically functionalized pyrazole derivatives, which are of high value in pharmaceutical and materials research.
References
- 1. echemi.com [echemi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. quora.com [quora.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-bromo-1-phenyl-1H-pyrazole: A Cornerstone Intermediate in Modern Synthesis
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] Within this class of heterocyclic compounds, 3-bromo-1-phenyl-1H-pyrazole has emerged as a pivotal synthetic intermediate. Its strategic placement of a reactive bromine atom on the pyrazole core allows for a wide array of functionalizations, primarily through modern cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block. We will delve into the causality behind experimental choices, provide detailed protocols, and showcase its role in the synthesis of complex molecules, thereby underscoring its significance in contemporary organic synthesis.
The Strategic Importance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic diamines that are isosteres of pyrimidines and purines, allowing them to interact with a variety of biological targets.[1] This has led to their incorporation into a multitude of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][3][4] The phenyl group at the 1-position of the pyrazole ring often serves to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. The strategic introduction of a bromine atom at the 3-position provides a versatile handle for further molecular elaboration, making this compound a highly sought-after intermediate in drug discovery programs.[2]
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the cyclization of a suitable precursor followed by bromination, or by direct bromination of 1-phenyl-1H-pyrazole. A common synthetic route involves the Vilsmeier-Haack reaction of acetophenone phenylhydrazone, which can be further functionalized.[5][6]
Illustrative Synthetic Workflow
Caption: Generalized synthetic pathway to pyrazole derivatives.
Physicochemical Properties and Spectroscopic Data
The properties of this compound are well-documented, aiding in its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C9H7BrN2 | [7][8] |
| Molecular Weight | 223.07 g/mol | [8] |
| Appearance | Colorless to light yellow liquid/powder | [8] |
| Boiling Point | 115-116 °C @ 1 Torr | [8] |
| Density | 1.5193 g/cm³ | [8] |
| Storage | 2-8°C, inert atmosphere | [8][9] |
Spectroscopic data is crucial for the unambiguous identification of this compound. While specific spectra for the 3-bromo isomer are found in supplier databases, detailed analyses of related brominated phenylpyrazoles provide valuable comparative data. For instance, the 1H and 13C NMR of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole have been thoroughly characterized.[10][11]
The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyrazole ring is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their efficiency, functional group tolerance, and ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions.[12][13]
Mechanism of Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound serves as an excellent electrophilic partner in these reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base, typically Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,3-diphenyl-1H-pyrazole.
The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. The use of bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.[14]
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can be effectively coupled with various alkenes to introduce vinyl groups onto the pyrazole core.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing pyrazole derivatives containing alkynyl moieties, which are valuable precursors for further transformations and are found in various biologically active molecules.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly useful for synthesizing aminopyrazole derivatives, which are common motifs in pharmaceuticals. A general method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed, highlighting the broad applicability of this transformation.[16]
Applications in Drug Discovery and Materials Science
The functionalized pyrazoles synthesized from this compound are key components of numerous compounds with significant therapeutic potential and material applications.
-
Kinase Inhibitors: The pyrazole scaffold is prevalent in many kinase inhibitors used in oncology. For example, Crizotinib and Ruxolitinib are pyrazole-containing drugs approved for the treatment of certain cancers.[1] The ability to diversify the pyrazole core through cross-coupling reactions is crucial for tuning the selectivity and potency of these inhibitors.
-
Anti-inflammatory Agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a trisubstituted pyrazole ring. The synthetic flexibility offered by intermediates like this compound facilitates the generation of libraries of related compounds for structure-activity relationship (SAR) studies.[1][17]
-
Organic Electronics: Pyrazole derivatives have found applications in organic light-emitting diodes (OLEDs) and other electronic materials. The ability to introduce various aromatic and heteroaromatic substituents through cross-coupling allows for the fine-tuning of the electronic and photophysical properties of these materials.[13]
Conclusion and Future Perspectives
This compound is a versatile and indispensable building block in modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to a vast array of functionalized pyrazole derivatives. The continued development of novel cross-coupling methodologies will undoubtedly expand the synthetic utility of this important intermediate. As the demand for complex and diverse molecular architectures in drug discovery and materials science grows, the role of this compound as a key synthetic linchpin is set to become even more prominent. The insights and protocols provided in this guide aim to empower researchers to fully exploit the synthetic potential of this valuable compound.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 8. 50877-46-8 CAS MSDS (3-bromo-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 50877-46-8|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nobelprize.org [nobelprize.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylpyrazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Phenylpyrazole Moiety
The phenylpyrazole core, a five-membered heterocyclic ring bearing a phenyl group, stands as a privileged scaffold in medicinal chemistry and agrochemical research.[1] Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[2] From potent anticancer agents and broad-spectrum antimicrobials to selective anti-inflammatory drugs and highly effective insecticides and herbicides, the versatility of the phenylpyrazole nucleus is remarkable.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of phenylpyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation.
I. Anticancer Activity: Targeting Key Signaling Pathways
Phenylpyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[5]
A. Mechanism of Action: Inhibition of Kinases and Apoptosis Induction
Many phenylpyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell cycle progression and signal transduction.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key enzymes that control the cell cycle.[6] Certain phenylpyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest, particularly at the G1 phase, and subsequent apoptosis.[6][7] The inhibition of CDK2 prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor.[6]
-
PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[8] Some phenylpyrazole derivatives have been identified as potent inhibitors of PI3 kinase, thereby downregulating the activity of AKT and inducing apoptosis in cancer cells.[5][8]
-
MCL-1 Inhibition: Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the BCL-2 family that is overexpressed in many cancers. Phenylpyrazole derivatives have been discovered as selective inhibitors of MCL-1, disrupting its interaction with pro-apoptotic proteins and triggering caspase-dependent apoptosis.[9]
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of phenylpyrazole derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and phenyl rings.
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing or bulky groups on the N-phenyl ring can enhance cytotoxic activity. For instance, di- or tri-substituted phenyl rings often exhibit greater potency.[10]
-
Substitution on the Pyrazole Ring: Modifications at the C3 and C4 positions of the pyrazole ring are crucial. The introduction of various heterocyclic or aromatic moieties can modulate the binding affinity to target enzymes and influence the overall anticancer effect.
-
Linker and Terminal Groups: The nature of the linker connecting the phenylpyrazole core to other functionalities, as well as the terminal groups themselves (e.g., carboxylic acids, amino acids), plays a significant role in target selectivity and potency. For example, introducing an α-amino acid residue in place of a terminal benzoic acid moiety has been shown to enhance binding affinity to MCL-1.[9]
C. Quantitative Data Summary: Anticancer Activity of Phenylpyrazole Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound 43 | MCF7 (Breast) | PI3 Kinase | 0.25 | [5] |
| Compound 29 | HepG2 (Liver) | CDK2 | 10.05 | [5] |
| GQN-B18 | - | MCL-1 (Ki) | 0.25 | [9] |
| Compound 59 | HepG2 (Liver) | DNA Intercalation | 2 | [5] |
| Compound 4 | HCT-116 (Colon) | CDK2 | - | [7] |
| Compound 9 | - | CDK2 | 0.96 | [7] |
D. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of phenylpyrazole derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the phenylpyrazole derivatives in DMSO.
- Perform serial dilutions of the stock solutions in culture media to achieve the desired final concentrations.
- Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
E. Signaling Pathway Visualization
Caption: Phenylpyrazoles target key anticancer signaling pathways.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The phenylpyrazole scaffold has been extensively explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi.[11][12]
A. Mechanism of Action: Diverse Modes of Attack
Phenylpyrazole derivatives exhibit a range of mechanisms to inhibit microbial growth.
-
Inhibition of Bacterial Cell Wall Synthesis: Some phenylpyrazole derivatives target the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability and absent in mammalian cells.[9] These compounds can interfere with lipid intermediates, such as lipid II, which are crucial for the transport of peptidoglycan precursors across the cell membrane.[9]
-
Inhibition of Fatty Acid Biosynthesis: The fatty acid biosynthesis (FAB) pathway is another attractive target for antibacterial agents. Certain phenylpyrazole derivatives have been identified as inhibitors of this pathway, disrupting the production of essential components of the bacterial cell membrane.[13]
-
Inhibition of Fungal Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[14] Some antifungal phenylpyrazole derivatives inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[15][16] This disruption leads to a dysfunctional cell membrane and ultimately fungal cell death.[14][16]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of phenylpyrazoles is highly dependent on their substitution patterns.
-
Antibacterial SAR: The presence of lipophilic substituents on the aniline moiety of certain phenylpyrazole derivatives can significantly improve their antibacterial activity.[17] Halogen substitutions, such as chloro and bromo groups, on the phenyl ring have been shown to increase antimicrobial efficacy.[18]
-
Antifungal SAR: For antifungal activity, the overall molecular conformation and the ability to fit into the active site of lanosterol 14α-demethylase are critical. The nature of the substituents on the phenyl and pyrazole rings influences these interactions.
C. Quantitative Data Summary: Antimicrobial Activity of Phenylpyrazole Derivatives
| Compound ID | Microorganism | Activity | MIC (µg/mL) | Reference |
| Compound 4 | S. aureus | Antibacterial | 1 | [17] |
| Compound 24 & 25 | S. aureus | Antibacterial | 16 | [12] |
| PYO1 & PYO12 | S. aureus | Antibacterial | 1 | [19] |
| Compound 4n | C. albicans | Antifungal | 200 | [15] |
D. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol describes a standard method for determining the MIC of phenylpyrazole derivatives against bacteria.
1. Inoculum Preparation:
- Culture the bacterial strain overnight in an appropriate broth medium.
- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
2. Compound Preparation:
- Prepare a stock solution of the phenylpyrazole derivative in DMSO.
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using broth medium.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
4. MIC Determination:
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
E. Mechanism of Action Visualization
Caption: Phenylpyrazoles inhibit key bacterial and fungal cellular processes.
III. Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Phenylpyrazole derivatives have been successfully developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity offers a significant advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[20]
A. Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[21] Phenylpyrazole-based drugs, such as celecoxib, selectively bind to and inhibit the activity of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.[11][20]
B. Structure-Activity Relationship (SAR) Insights
The selectivity of phenylpyrazole derivatives for COX-2 over COX-1 is attributed to specific structural features.
-
1,5-Diarylpyrazole Scaffold: The 1,5-diaryl substitution pattern on the pyrazole ring is a common feature of many selective COX-2 inhibitors.
-
Sulfonamide Moiety: A sulfonamide or a similar acidic group at the para-position of the N-1 phenyl ring is crucial for binding to a specific side pocket present in the active site of COX-2, which is absent in COX-1.
-
Trifluoromethyl Group: The presence of a trifluoromethyl group at the C-3 position of the pyrazole ring often enhances the inhibitory activity and selectivity.
C. Quantitative Data Summary: Anti-inflammatory Activity of Phenylpyrazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Celecoxib | COX-2 | 40 | [11] |
| Celecoxib | COX-1 | 15,000 | [11] |
D. Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of phenylpyrazole derivatives against the COX-2 enzyme.
1. Enzyme and Substrate Preparation:
- Obtain purified recombinant human COX-2 enzyme.
- Prepare a solution of arachidonic acid, the substrate for COX enzymes.
2. Inhibition Assay:
- Pre-incubate the COX-2 enzyme with various concentrations of the phenylpyrazole derivative or a vehicle control (DMSO) in an appropriate buffer.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Allow the reaction to proceed for a specific time at a controlled temperature.
- Terminate the reaction.
3. Product Quantification:
- Quantify the amount of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, using a competitive enzyme immunoassay (EIA) kit.
4. Data Analysis:
- Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control.
- Determine the IC50 value from the dose-response curve.
E. Signaling Pathway Visualization
Caption: Phenylpyrazoles selectively inhibit the COX-2 inflammatory pathway.
IV. Insecticidal Activity: Neurotoxicity via GABA Receptor Antagonism
Phenylpyrazole insecticides, most notably fipronil, are broad-spectrum insecticides widely used in agriculture and for pest control.[21]
A. Mechanism of Action: Blockade of GABA-Gated Chloride Channels
The primary mode of action of phenylpyrazole insecticides is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system.[17][22] GABA is the main inhibitory neurotransmitter in insects. When phenylpyrazoles bind to the GABA receptor, they block the influx of chloride ions through the associated channel.[17] This disruption of the inhibitory signal leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[3] The selectivity of these insecticides arises from their higher affinity for insect GABA receptors compared to mammalian receptors.[17]
B. Structure-Activity Relationship (SAR) Insights
The insecticidal potency of phenylpyrazoles is highly sensitive to their chemical structure.
-
Substituents on the Phenyl Ring: The 2,6-dichloro-4-trifluoromethylphenyl group, as seen in fipronil, is critical for high insecticidal activity.
-
Substituents on the Pyrazole Ring: The 4-trifluoromethylsulfinyl group in fipronil plays a crucial role in its potency. Replacing this group with other moieties, such as tert-butyl or isopropyl, can still retain high activity.[18] The 3-cyano and 5-amino groups are also important for binding to the GABA receptor.[18]
C. Experimental Protocol: Synthesis of Fipronil
The synthesis of fipronil typically involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with a trifluoromethylsulfinylating agent.
Step 1: Preparation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
-
This intermediate is synthesized through a multi-step process, often starting from 2,6-dichloro-4-trifluoromethylaniline.
Step 2: Oxidation to Fipronil
-
A solution of the thiopyrazole intermediate in a suitable solvent (e.g., dichloroacetic acid) is prepared.[12]
-
An oxidizing agent, such as hydrogen peroxide, is slowly added to the reaction mixture at a controlled temperature.[2][12]
-
The reaction is monitored until completion.
-
The reaction is quenched, and the product is isolated and purified to yield fipronil.[12]
D. Mechanism of Action Visualization
Caption: Phenylpyrazole insecticides block GABA receptors, causing neurotoxicity in insects.
V. Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase (PPO)
Certain phenylpyrazole derivatives have been developed as potent herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[23][24]
A. Mechanism of Action: Disruption of Chlorophyll and Heme Biosynthesis
PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[24][25] Herbicidal phenylpyrazoles competitively inhibit PPO, leading to the accumulation of its substrate, protoporphyrinogen IX.[20][26] This accumulated substrate leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to plant death.[20][26]
B. Structure-Activity Relationship (SAR) Insights
The herbicidal efficacy of phenylpyrazole derivatives is influenced by their structural features.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical for activity. For example, the presence of a methyl group at the 4-position of the benzene ring has been shown to result in high herbicidal activity.[20]
-
Linkage to other Moieties: Splicing the phenylpyrazole core with other active substructures, such as strobilurin moieties, can lead to novel herbicides with enhanced activity.[20]
-
Isosteric Replacements: Halogen-substituted pyrazoles have been investigated as isosteres of uracil-based PPO-inhibitors, leading to the identification of new lead structures with strong herbicidal activity.[23]
C. Quantitative Data Summary: Herbicidal Activity of Phenylpyrazole Derivatives
| Compound ID | Weed Species | Inhibition (%) at 150 g a.i./hm² | Reference |
| Compound 6a | Setaria viridis | 50 | [27] |
| Compound 6c | Setaria viridis | 50 | [27] |
| Compound 7f | Amaranthus retroflexus | Good inhibition | [20][28] |
D. Experimental Protocol: Synthesis of a Herbicidal Phenylpyrazole Derivative
The synthesis of herbicidal phenylpyrazole derivatives often involves a multi-step sequence.
1. Cyclization:
- Reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring.[20]
2. Functionalization:
- Introduction of various substituents on the pyrazole and phenyl rings through reactions such as chlorination, Vilsmeier-Haack reaction, and Suzuki coupling.[20][28]
3. Final Modification:
- Esterification or other reactions to introduce the final desired functional groups.[20]
E. Mechanism of Action Visualization
Caption: Herbicidal phenylpyrazoles inhibit PPO, leading to oxidative stress and plant death.
VI. Conclusion and Future Perspectives
The phenylpyrazole scaffold has proven to be an exceptionally fruitful source of biologically active compounds with diverse applications in medicine and agriculture. The continued exploration of this versatile pharmacophore, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutic agents and crop protection chemicals. Future research will likely focus on the design of more selective and potent derivatives with improved safety profiles, as well as the exploration of novel biological targets for this remarkable class of compounds.
References
- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 3. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 13. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 15. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 22. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety, Handling, and Storage of 3-bromo-1-phenyl-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-bromo-1-phenyl-1H-pyrazole (CAS No. 50877-46-8).[1][2][3] Pyrazole derivatives are significant heterocyclic compounds in medicinal chemistry and drug development.[4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the safe and effective use of this halogenated heterocyclic compound. By integrating technical data with practical, causality-driven explanations, this guide aims to foster a culture of safety and scientific integrity in the laboratory.
Introduction: The Significance of this compound in Research
This compound is a versatile synthetic building block, crucial for the development of novel pharmaceutical agents and functional materials. Its pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[4] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
The phenyl group at the N1 position influences the compound's solubility, stability, and pharmacokinetic properties in derivative compounds. Given its utility, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment
A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound presents several health and safety risks that necessitate careful management.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. For this compound, the following classifications are consistently reported:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][5] |
GHS Pictogram:
-
GHS07 (Exclamation Mark)[5]
The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues. The electrophilic nature of the brominated pyrazole ring can lead to irritation and damage upon contact with skin and mucous membranes. Ingestion can lead to systemic toxicity, while inhalation of the powder can irritate the respiratory tract.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C9H7BrN2 | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid or powder | [2][5] |
| Boiling Point | 115-116 °C at 1 Torr | [2] |
| Density | ~1.519 g/cm³ | [2] |
These properties indicate that this compound is a relatively dense, high-boiling liquid or low-melting solid under standard conditions. Its low volatility at room temperature reduces the risk of inhalation exposure, but this should not lead to complacency.
Safe Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures. A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of this compound should be conducted in a properly functioning chemical fume hood.[6] This is the most critical engineering control for preventing inhalation of any dust or vapors. The sash should be kept as low as possible during manipulations.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8][9] | Protects against splashes and airborne particles that can cause serious eye irritation.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6][8] | Prevents skin contact, which can lead to irritation.[8] Regularly inspect gloves for any signs of degradation or puncture.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if a fume hood is not available or in case of a large spill. | Minimizes the inhalation of vapors or dust that can cause respiratory tract irritation.[8] |
Step-by-Step Experimental Protocols
Adherence to well-defined protocols is essential for both safety and experimental reproducibility.
Weighing and Transferring the Compound
-
Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid generating dust. If the compound is a liquid, use a calibrated pipette.
-
Closure: Securely close the stock bottle immediately after use.
-
Dissolution: Transfer the weighed compound to the reaction vessel inside the fume hood. If dissolving in a solvent, add the solvent to the vessel containing the compound.
-
Decontamination: Wipe down the spatula and any affected surfaces in the fume hood with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[8]
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[10] |
Storage and Waste Management
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage Conditions
-
Temperature: Store in a cool, dry place, typically between 2-8°C.[1][2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[1][3]
-
Location: Keep in a tightly closed container in a well-ventilated area.[10] Store away from incompatible materials such as strong oxidizing agents.[10]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[12]
Waste Disposal
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8]
-
Container: Use a designated, properly labeled hazardous waste container for all waste containing this compound, including contaminated consumables and solvent rinsates.[8]
-
Disposal: Dispose of the hazardous waste in accordance with institutional, local, and national regulations.[8]
Conclusion
This compound is a valuable reagent in chemical synthesis and drug discovery. However, its potential hazards necessitate a diligent and informed approach to its handling and storage. By understanding the underlying reasons for safety protocols—from the chemical's reactivity to its physical properties—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work. This guide serves as a comprehensive resource to support that endeavor.
References
- 1. FCKeditor - Resources Browser [diarydirectory.com]
- 2. 50877-46-8 CAS MSDS (3-bromo-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 50877-46-8|this compound|BLD Pharm [bldpharm.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. This compound | 50877-46-8 [sigmaaldrich.com]
- 6. hmc.edu [hmc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Methodological & Application
Title: Robust Synthesis of 3-Aryl-1-phenyl-1H-pyrazoles via Palladium-Catalyzed Heck Reaction: A Detailed Protocol and Mechanistic Insight
An Application Note and Protocol from the Desk of a Senior Application Scientist
Author: Gemini, Senior Application Scientist
Introduction
The 1,3-disubstituted pyrazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and anticancer activities. Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features this core structure. The introduction of an aryl group at the 3-position of the pyrazole ring is a key structural motif that often enhances biological efficacy. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed, field-proven protocol for the synthesis of 3-aryl-1-phenyl-1H-pyrazoles via a palladium-catalyzed Heck reaction between 3-iodo-1-phenyl-1H-pyrazole and various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer insights into experimental choices, and present a self-validating protocol for reproducible results.
The Heck Reaction: A Mechanistic Overview
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. In the context of our target synthesis, we will be utilizing an arylboronic acid in a variation often referred to as a Suzuki-Miyaura coupling, which is mechanistically related to the Heck reaction and is a highly efficient method for creating aryl-aryl bonds. The catalytic cycle, as depicted below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (3-iodo-1-phenyl-1H-pyrazole) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the aryl group from the arylboronic acid is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond in the 3-aryl-1-phenyl-1H-pyrazole product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole
This protocol details the synthesis of a representative 3-aryl-1-phenyl-1H-pyrazole. The principles outlined here can be adapted for a range of substituted arylboronic acids.
Materials and Reagents
-
3-iodo-1-phenyl-1H-pyrazole (1.0 mmol, 296.1 mg)
-
p-tolylboronic acid (1.2 mmol, 163.0 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate (for workup and chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Reaction Procedure
-
Catalyst Pre-formation (Optional but Recommended): In a clean, dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in 2 mL of 1,4-dioxane. Stir for 10-15 minutes at room temperature. This in-situ formation of the active Pd(0) catalyst can improve reaction consistency.
-
Reagent Addition: To the flask containing the catalyst, add 3-iodo-1-phenyl-1H-pyrazole, p-tolylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the remaining 3 mL of 1,4-dioxane and 1 mL of water to the flask. The use of a biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
Workup and Purification
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-phenyl-3-(p-tolyl)-1H-pyrazole.
General Workflow for Synthesis and Purification
Figure 2: A general workflow for the synthesis and purification of 3-aryl-1-phenyl-1H-pyrazoles.
Key Reaction Parameters and Their Effects
The success of the Heck reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes the key variables and their impact on the synthesis of 3-aryl-1-phenyl-1H-pyrazoles.
| Parameter | Typical Conditions | Rationale and Impact on Yield/Purity |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness. The choice of the palladium source can influence the rate of catalyst activation and overall reaction efficiency. |
| Ligand | PPh₃, P(o-tolyl)₃, Buchwald ligands | The ligand stabilizes the palladium catalyst and modulates its reactivity. Triphenylphosphine is a common and effective ligand for this type of transformation. More electron-rich and bulky phosphine ligands can sometimes improve yields for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Inorganic bases like potassium carbonate are generally effective and easy to handle. The choice of base can significantly impact the reaction rate and the suppression of side reactions. |
| Solvent | Dioxane/H₂O, Toluene, DMF, Acetonitrile | A polar aprotic solvent is typically used to dissolve the reagents. The addition of water can accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step. |
| Temperature | 80-110 °C | The reaction generally requires heating to promote oxidative addition and reductive elimination. The optimal temperature will depend on the specific substrates and catalyst system used. Higher temperatures can sometimes lead to catalyst decomposition. |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl | The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive and are often used for developing new methodologies. Aryl bromides are also good substrates, while aryl chlorides can be more challenging to activate. |
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The purification by column chromatography allows for the isolation of the target compound in high purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected outcome is a white to off-white solid with a sharp melting point.
Conclusion
The palladium-catalyzed Heck reaction is a highly efficient and versatile method for the synthesis of 3-aryl-1-phenyl-1H-pyrazoles. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired products with a broad substrate scope. This application note provides a robust and reproducible protocol that can serve as a valuable starting point for the synthesis of diverse libraries of pyrazole-containing compounds for drug discovery and materials science applications.
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 3-bromo-1-phenyl-1H-pyrazole
Introduction: The Strategic Importance of C–N Bond Formation
The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials where arylamine moieties are ubiquitous.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds.[3][4][5] It offers significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination, specifically tailored for the coupling of amines with 3-bromo-1-phenyl-1H-pyrazole. Pyrazole-containing compounds are of significant interest in medicinal chemistry, and mastering their functionalization is critical for drug discovery professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss key considerations for success when working with challenging heteroaryl halides.
The Engine of the Reaction: Understanding the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium catalytic cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.[2][6]
-
Activation & Oxidative Addition: The cycle begins with an active, low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is introduced as a pre-formed complex.[7][8] This Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the this compound, forming a new Pd(II) intermediate.[9][10]
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the palladium center, displacing a ligand. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex.[2][7]
-
Reductive Elimination: This is the final, product-forming step. The newly formed aryl and amido groups couple, and the desired N-aryl pyrazole product is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9][11]
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Core Components & Experimental Design
Success in Buchwald-Hartwig amination, especially with heteroaryl substrates, hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
The Substrate Challenge: this compound
Five-membered nitrogen-containing heterocycles like pyrazoles can be particularly challenging substrates.[12][13] The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[12] This makes the choice of ligand critically important to shield the metal center and promote the desired catalytic pathway over off-cycle processes.
The Catalyst System: Palladium and Ligand Synergy
-
Palladium Precursor : Common and effective choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[14][15] While Pd(0) sources can directly enter the catalytic cycle, Pd(II) sources are readily reduced in situ by the amine or phosphine ligand to the active Pd(0) state.[7] For convenience and air-stability, pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) are excellent options that provide high activity and simplify reaction setup.[6][12]
-
The Ligand (The Key to Success) : The evolution of the Buchwald-Hartwig amination is a story of ligand development. For challenging heteroaryl halides, bulky and electron-rich biaryl monophosphine ligands are essential.[15][16][17] These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination steps.[2][17] For the amination of bromopyrazoles, ligands such as tBuBrettPhos have demonstrated exceptional efficacy.[12][18]
The Base and Solvent
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of an unprotected pyrazole) to facilitate the formation of the key palladium-amido intermediate.[3] Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[6][8][12] The choice may depend on the functional group tolerance of the substrates; for instance, ester-containing molecules may be incompatible with strong alkoxide bases.[7]
-
Solvent : Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most commonly used, as they effectively dissolve the reactants and catalyst system without interfering in the reaction.[5][7]
Table 1: Recommended Reaction Parameters for Heteroaryl Amination
| Component | Recommended Options | Rationale & Key Considerations |
| Aryl Halide | This compound | Bromides are generally more reactive than chlorides.[8] |
| Amine | Primary & Secondary Alkyl/Aryl Amines | Scope is broad, but hindered amines may require more forcing conditions. |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Palladacycle | Palladacycles offer convenience and high, reproducible activity.[12] |
| Ligand | tBuBrettPhos, XPhos, RuPhos | Bulky biaryl phosphines are critical for coupling N-heterocycles.[12][16][19] |
| Base | NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ | Base strength must be sufficient to deprotonate the amine. LHMDS is effective for unprotected N-H heterocycles.[12][13] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. Toluene is often a good choice for higher temperatures.[7] |
| Temperature | 80–110 °C | Higher temperatures are often needed for less reactive substrates.[8][14][20] |
Experimental Protocol: Amination of this compound
This protocol provides a general and robust starting point for the coupling of a representative secondary amine, morpholine, with this compound. Conditions can be adapted for other amines.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.rug.nl [research.rug.nl]
- 17. youtube.com [youtube.com]
- 18. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 19. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling of 3-Bromo-1-phenyl-1H-pyrazole
Abstract: This document provides a comprehensive guide to the Sonogashira cross-coupling reaction for the synthesis of 3-alkynyl-1-phenyl-1H-pyrazoles, focusing on 3-bromo-1-phenyl-1H-pyrazole as the substrate. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, presents key optimization parameters, and provides a systematic troubleshooting guide. This content is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, which are pivotal in modern pharmacology and materials science.
Introduction: The Strategic Importance of Alkynyl-Pyrazoles
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, functional group tolerance, and mild reaction conditions.[1][4]
The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The introduction of an alkynyl moiety at the C-3 position via Sonogashira coupling unlocks access to a vast chemical space. These resulting arylalkynes are not merely final products but versatile intermediates for further transformations, including cyclizations, click chemistry, and the synthesis of conjugated materials.[4][5][6]
This application note provides an in-depth protocol for the coupling of this compound with terminal alkynes, using phenylacetylene as a model. We will explore the causality behind each procedural step, ensuring the researcher can not only replicate the results but also rationally adapt the protocol for different substrates.
Mechanistic Rationale: Deconstructing the Catalytic Cycles
A proficient execution of the Sonogashira coupling hinges on understanding the synergistic interplay between two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[2][3] While copper-free variants exist to circumvent specific side reactions, the classical Pd/Cu system remains highly effective and is the focus of this protocol.[7][8]
The Palladium Cycle (The Cross-Coupling Engine)
The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together. The cycle is generally understood to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst (often generated in situ from a Pd(II) precatalyst) undergoes oxidative addition into the carbon-bromine bond of this compound.[9] This forms a square planar Pd(II) intermediate. The reactivity of the halide is critical here, with the general trend being I > Br > Cl.[4][7] Aryl bromides, like our substrate, are a good balance of reactivity and stability but often require heating to facilitate this rate-limiting step.[10]
-
Transmetalation: This is the crucial step where the alkyne component is transferred to the palladium center. The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide. This forms a new Pd(II)-alkynyl intermediate and regenerates the copper halide.[1]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination. The aryl and alkynyl groups couple to form the desired C(sp²)-C(sp) bond, yielding the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle (The Alkyne Activator)
The copper co-catalyst, typically copper(I) iodide (CuI), dramatically accelerates the reaction, enabling it to proceed under much milder conditions.[1][11]
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal. This forms the highly reactive copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[3]
Optimized Protocol: Synthesis of 1-Phenyl-3-(phenylethynyl)-1H-pyrazole
This protocol details a reliable method for the coupling of this compound with phenylacetylene. Rigorous adherence to anhydrous and anaerobic conditions is critical for reproducibility and high yields.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume | Notes |
| This compound | 10499-55-5 | 223.06 | 1.0 eq | 1.0 | 223 mg | Ensure purity >98% |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 eq | 1.2 | 122.6 mg (133 µL) | Freshly distilled if possible |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 2 mol % | 0.02 | 14.0 mg | Store under inert gas |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 4 mol % | 0.04 | 7.6 mg | Use a fresh bottle; white/light tan |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 eq | 3.0 | 303.6 mg (418 µL) | Anhydrous, distilled over CaH₂ |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 5 mL | Anhydrous, inhibitor-free |
Experimental Workflow Diagram
The following diagram outlines the key stages of the Sonogashira coupling protocol, from initial setup to final product isolation.
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Solids: Under a positive flow of inert gas, add this compound (223 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (418 µL, 3.0 mmol) via syringe.
-
Degassing: It is crucial to remove dissolved oxygen, which can cause catalyst decomposition and promote undesirable alkyne homocoupling.[7] Subject the reaction mixture to three cycles of freeze-pump-thaw.
-
Alkyne Addition: After the final thaw cycle and backfilling with inert gas, add phenylacetylene (133 µL, 1.2 mmol) dropwise via syringe. The solution will typically turn from a pale yellow to a darker, reddish-brown color.
-
Reaction: Immerse the flask in a preheated oil bath at 65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting bromopyrazole spot is consumed (typically 4-8 hours).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Dilute the dark mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble catalyst residues, washing the pad with additional ethyl acetate (2x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (20 mL) to remove copper salts, and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford 1-phenyl-3-(phenylethynyl)-1H-pyrazole as a pale yellow solid.
Troubleshooting Guide
Even robust reactions can encounter issues. This section addresses common problems and provides evidence-based solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Pd catalyst.[7]2. Insufficient temperature for C-Br bond activation.[7][10]3. Poor quality of base or solvent (non-anhydrous). | 1. Use a fresh bottle of catalyst or one stored properly under inert gas.2. Increase the reaction temperature in 10 °C increments (up to 80-90 °C for THF). Consider switching to a higher-boiling solvent like DMF or Dioxane.[10]3. Use freshly distilled, anhydrous solvents and bases. |
| Formation of Black Precipitate (Palladium Black) | 1. Presence of oxygen in the reaction vessel.[7][12]2. Impurities in reagents or solvent.3. Ligand dissociation at high temperatures. | 1. Ensure the degassing procedure (freeze-pump-thaw) is performed meticulously. Maintain a positive inert gas pressure throughout.2. Use high-purity, anhydrous reagents.3. Avoid excessive temperatures. If high heat is required, consider a more thermally stable ligand/catalyst system. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen, which is a known promoter of this side reaction in copper-catalyzed systems.[7]2. Reaction run for an extended period after completion. | 1. Improve anaerobic technique. Purge all reagents with inert gas before addition.2. Monitor the reaction closely and work it up promptly upon completion.3. If the problem persists, consider a copper-free Sonogashira protocol, which may require a different base (e.g., Cs₂CO₃) or a more specialized ligand.[8][13] |
| Debromination of Starting Material | 1. Certain base/solvent combinations can promote this side reaction.2. Presence of water or other protic impurities. | 1. Try a bulkier amine base like diisopropylethylamine (DIPEA).2. Ensure all reagents and solvents are rigorously dried. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Copper(I) Iodide: Can cause irritation upon contact with skin or eyes.
-
Triethylamine: Corrosive, flammable, and has a strong, pungent odor. Work exclusively in a fume hood and wear appropriate gloves and eye protection.
-
Solvents: THF is flammable and can form explosive peroxides. Use inhibitor-free, anhydrous THF and never distill to dryness.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 3-Substituted Pyrazole Derivatives for Anticancer Screening
<
Abstract
This comprehensive guide details the synthesis, characterization, and in vitro anticancer evaluation of 3-substituted pyrazole derivatives. Pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework, encompassing detailed, field-proven protocols for the synthesis of pyrazole precursors via Claisen-Schmidt condensation, followed by cyclization to form the pyrazole core. Furthermore, it outlines standardized methods for the purification and spectroscopic characterization of the synthesized compounds. A validated protocol for assessing the cytotoxic effects of these derivatives against various human cancer cell lines using the MTT assay is also presented.[3][4] By integrating synthetic chemistry with biological screening, this guide aims to facilitate the discovery and development of novel pyrazole-based anticancer agents.
Introduction: The Significance of Pyrazoles in Oncology
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutic agents with improved efficacy and reduced toxicity.[5] Pyrazole derivatives have emerged as a "privileged scaffold" in anticancer drug discovery. Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, allows for diverse substitutions that can significantly modulate their biological activity.[1][2] Numerous pyrazole-containing compounds have demonstrated the ability to interact with a variety of cancer-related targets, including protein kinases (e.g., EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and tubulin, thereby inhibiting cancer cell proliferation and inducing apoptosis.[1][6]
The versatility of the pyrazole ring allows for the strategic design of molecules with enhanced potency and selectivity. Structure-activity relationship (SAR) studies have shown that modifications at the 3-position of the pyrazole ring can profoundly influence the anticancer efficacy of these compounds.[1] This guide focuses on a common and efficient synthetic route to 3-substituted pyrazoles, empowering researchers to generate libraries of these compounds for anticancer screening.
Synthetic Strategy: A Two-Step Approach
A reliable and versatile method for the synthesis of 3-substituted pyrazoles involves a two-step process:
-
Step 1: Claisen-Schmidt Condensation to Synthesize Chalcone Intermediates. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[7][8][9]
-
Step 2: Cyclization with Hydrazine to Form the Pyrazole Ring. The synthesized chalcone is then reacted with hydrazine hydrate in a cyclization reaction to yield the final 3-substituted pyrazole derivative.
This synthetic pathway is advantageous due to the ready availability of starting materials, straightforward reaction conditions, and the ability to introduce a wide variety of substituents on the aromatic rings.
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis, purification, characterization, and anticancer screening of 3-substituted pyrazole derivatives.
Experimental Protocols
General Protocol for the Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.[7][8][10]
Materials:
-
Substituted Aromatic Ketone (e.g., Acetophenone) (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10-40% in water)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic ketone and aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Cool the flask in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture. Maintain the temperature below 25°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[8]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[11] A solid precipitate of the chalcone should form.
-
Purification: Collect the crude chalcone by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it.[10] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
General Protocol for the Synthesis of 3-Substituted Pyrazole Derivatives
This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate.
Materials:
-
Synthesized Chalcone (1.0 eq)
-
Hydrazine Hydrate (a slight excess, e.g., 1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Reflux condenser
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. In many cases, the pyrazole product will precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude pyrazole can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-substituted pyrazole derivative.
Characterization of Synthesized Pyrazole Derivatives
A thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[12][13]
Techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expected peaks for pyrazoles include C=N stretching and N-N stretching.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.[13][14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13][14][16]
Table 1: Representative Spectroscopic Data for a 3-Substituted Pyrazole Derivative
| Technique | Observed Data | Interpretation |
| IR (cm⁻¹) | ~1600 (C=N), ~1150 (N-N) | Presence of the pyrazole ring.[14] |
| ¹H NMR (δ, ppm) | 12.38 (s, 1H, N-H), 7.8-7.2 (m, Ar-H), 6.73 (s, 1H, pyrazole-H) | Confirms the presence of the pyrazole N-H proton, aromatic protons, and the proton on the pyrazole ring.[14] |
| ¹³C NMR (δ, ppm) | ~145 (C=N), ~130-125 (Ar-C), ~101 (pyrazole-CH) | Indicates the carbon atoms of the pyrazole ring and the aromatic substituents.[14] |
| MS (m/z) | [M+H]⁺ | Corresponds to the molecular weight of the target compound.[14] |
Protocol for In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][17] Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Workflow for MTT Assay
Caption: A streamlined workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[18]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Synthesized pyrazole derivatives (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in PBS).[17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Multi-channel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][19]
Data Analysis and Interpretation
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting a dose-response curve of cell viability versus compound concentration. A lower IC₅₀ value indicates higher anticancer activity.
Table 2: Example of Anticancer Screening Data
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Pyrazole-1 | MCF-7 | 12.5 |
| Pyrazole-1 | A549 | 25.3 |
| Pyrazole-1 | HepG2 | 18.7 |
| Doxorubicin | MCF-7 | 1.2 |
| Doxorubicin | A549 | 2.1 |
| Doxorubicin | HepG2 | 1.8 |
Troubleshooting
Table 3: Common Issues and Solutions in Synthesis and Screening
| Issue | Possible Cause | Suggested Solution |
| Low yield in Claisen-Schmidt condensation | Inactive base, low temperature, or unreactive substrates. | Use fresh NaOH solution, gently warm the reaction, or consider using a stronger base.[7] |
| Multiple products in pyrazole synthesis | Side reactions or incomplete reaction. | Optimize reaction time and temperature. Purify the crude product carefully using column chromatography. |
| High background in MTT assay | Contamination of medium or cells. | Use sterile techniques and check cultures for contamination before the assay.[4] |
| Inconsistent IC₅₀ values | Inaccurate pipetting, variation in cell seeding density. | Use calibrated pipettes, ensure uniform cell suspension before seeding, and perform experiments in triplicate. |
Conclusion
The protocols and application notes presented in this guide provide a robust and reproducible framework for the synthesis, characterization, and anticancer evaluation of 3-substituted pyrazole derivatives. By following these detailed methodologies, researchers can efficiently generate and screen novel pyrazole compounds, contributing to the discovery of potential new anticancer drug candidates. The structure-activity relationships derived from these studies will be crucial in guiding the design of more potent and selective pyrazole-based therapeutics.[1][5][20]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. jocpr.com [jocpr.com]
- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 3-Bromo-1-phenyl-1H-pyrazole in Modern Agrochemical Synthesis
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The pyrazole ring system is a cornerstone of modern agrochemical design, featuring prominently in a multitude of high-performance insecticides, fungicides, and herbicides.[1][2] This document provides a detailed examination of 3-bromo-1-phenyl-1H-pyrazole, a pivotal intermediate whose specific substitution pattern offers a versatile platform for the synthesis of advanced active ingredients. We will explore its role in constructing complex agrochemicals, delve into the causality behind key synthetic transformations, and provide detailed, field-proven protocols for its utilization.
Introduction: The Pyrazole Scaffold in Agrochemicals
Heterocyclic compounds are fundamental to the discovery of novel pesticides. Among them, the pyrazole moiety has proven to be an exceptionally fruitful scaffold. Its unique electronic properties and the ability to substitute it at multiple positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. Agrochemicals built on a pyrazole core target a wide range of biological pathways, leading to potent insecticidal, fungicidal, and herbicidal effects.[1][2]
This compound (CAS 50877-46-8) emerges as a particularly strategic building block.[3] The key features of this molecule are:
-
The Phenyl Group at N1: This substituent often plays a crucial role in binding to the target protein and can be further functionalized to modulate activity and systemicity within the plant.
-
The Bromo Group at C3: The bromine atom is an excellent synthetic handle. It is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based fragments.[4][5] This is the most common and powerful strategy for elaborating the pyrazole core.
-
The Unsubstituted C4 and C5 Positions: These positions offer further opportunities for functionalization, such as through Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be converted into a variety of other functional groups.[5][6]
This combination of features makes this compound a highly valuable and versatile intermediate for building the complex molecular architectures required for next-generation crop protection agents.
Core Synthetic Applications & Mechanistic Insights
The primary utility of this compound lies in its role as a precursor to pyrazole carboxamides and other elaborated pyrazoles, which are central to several classes of modern pesticides.
Synthesis of Insecticidal Pyrazole Carboxanilides
A significant class of modern insecticides, including the anthranilic diamides (e.g., Chlorantraniliprole, Cyantraniliprole), relies on a pyrazole carboxamide core.[7][8] These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death.[7] While commercial syntheses are proprietary, the fundamental steps involve the elaboration of a pyrazole ring, often starting from a brominated precursor.
The general workflow involves converting the 3-bromo-pyrazole into a carboxylic acid derivative, which is then coupled with a substituted aniline to form the final amide product.
Figure 1: General workflow for synthesizing pyrazole carboxanilide insecticides.
Synthesis of Fungicidal Succinate Dehydrogenase Inhibitors (SDHIs)
Many modern fungicides, particularly the SDHIs, also utilize a pyrazole carboxamide structure. These fungicides inhibit fungal respiration by blocking Complex II of the mitochondrial respiratory chain. The synthesis strategy is analogous to that for insecticides, where the this compound is converted to a carboxylic acid and coupled with a specific amine-containing fragment. The nature of the amine component is critical for targeting the fungal succinate dehydrogenase enzyme.
Synthesis of Herbicidal Derivatives
The pyrazole scaffold is also present in herbicides. Research has shown that novel pyrazole derivatives containing phenylpyridine moieties exhibit herbicidal activity.[1] Although not starting directly from this compound, the synthetic strategies often involve building complex structures onto a pyrazole core, demonstrating the broad applicability of this heterocycle in creating herbicidally active molecules.[1]
Data Summary: Agrochemicals Derived from Pyrazole Intermediates
The following table summarizes key data for agrochemical classes that rely on the pyrazole carboxamide scaffold, which can be synthesized from intermediates like this compound.
| Agrochemical Class | Mode of Action | Key Synthetic Step | Representative Active Ingredients |
| Insecticides | Ryanodine Receptor Activators | Amide bond formation between a pyrazole carboxylic acid and a substituted aniline. | Chlorantraniliprole, Cyantraniliprole, Tetraniliprole[8] |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Amide bond formation between a pyrazole carboxylic acid and a specific amine moiety. | Bixafen, Fluxapyroxad, Penthiopyrad |
| Herbicides | Various (e.g., PPO inhibition) | Functionalization of the pyrazole core, often via cross-coupling reactions. | Pyroxasulfone, Topramezone |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with robust methodologies for key transformations of this compound.
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling
Objective: To demonstrate the functionalization of the C3 position by introducing a new aryl group. This is a foundational reaction for creating complex derivatives.
Causality: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond. The base is essential for activating the boronic acid.
Figure 2: Experimental workflow for a Suzuki cross-coupling reaction.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Procedure:
-
To a round-bottom flask, add this compound, the aryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (Toluene/H₂O).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 3-aryl-1-phenyl-1H-pyrazole.
Protocol 2: Synthesis of a Pyrazole-3-Carboxanilide Intermediate
Objective: To synthesize an N-aryl-1-phenyl-1H-pyrazole-3-carboxamide, the core structure of many insecticides and fungicides. This protocol assumes the starting material is the corresponding pyrazole-3-carboxylic acid, which can be prepared from the bromo-precursor via lithium-halogen exchange followed by quenching with CO₂.
Causality: The conversion of a carboxylic acid to an amide requires activation, as the direct reaction is unfavorable. Thionyl chloride (SOCl₂) is a common and effective reagent to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate readily reacts with the amine (in this case, a substituted aniline) to form the stable amide bond. A base like triethylamine is used to scavenge the HCl byproduct, preventing protonation of the aniline and driving the reaction to completion.
Materials & Reagents:
-
1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Substituted aniline (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Suspend 1-phenyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath. Add thionyl chloride dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The suspension should become a clear solution, indicating the formation of the acyl chloride.
-
Cool the reaction mixture back to room temperature and remove the excess SOCl₂ under reduced pressure.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool in an ice bath.
-
In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.
-
Add the aniline/triethylamine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid or purify by column chromatography to obtain the pure N-aryl-1-phenyl-1H-pyrazole-3-carboxamide.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its pre-installed phenyl group and, most importantly, its synthetically versatile bromine atom provide a direct and efficient entry point to the pyrazole carboxamide scaffold. This core structure is responsible for the high efficacy of numerous market-leading insecticides and fungicides. The protocols and synthetic strategies outlined in this document provide a robust framework for researchers to leverage this key intermediate in the discovery and development of next-generation crop protection solutions.
References
- 1. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 50877-46-8|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. nbinno.com [nbinno.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Bromo-1-Phenyl-1H-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazoles and the Advancement of Microwave Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals. Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. Specifically, the introduction of a bromine atom, as in 3-bromo-1-phenyl-1H-pyrazole derivatives, provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.
Conventional methods for the synthesis of pyrazole derivatives often involve lengthy reaction times and harsh conditions.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering significant advantages such as dramatically reduced reaction times, increased product yields, and often, enhanced purity.[2][3] This "green chemistry" approach is particularly well-suited for the rapid and efficient synthesis of heterocyclic compounds like pyrazoles.[4]
This document provides a detailed guide to the microwave-assisted synthesis of this compound derivatives, presented as a two-step process: the initial formation of the 1-phenyl-1H-pyrazole core, followed by its regioselective bromination.
Underlying Principles: The Rationale Behind Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions through the direct interaction of the electromagnetic field with polar molecules in the reaction mixture. This efficient energy transfer leads to rapid and uniform heating, often resulting in different outcomes compared to conventional heating methods. For the synthesis of 1-phenyl-1H-pyrazoles, microwave energy significantly shortens the condensation reaction time.[2]
For the subsequent bromination step, N-bromosuccinimide (NBS) is a commonly employed reagent for electrophilic bromination of aromatic and heteroaromatic compounds.[5][6] The regioselectivity of the bromination of 1-phenyl-1H-pyrazole is influenced by the electronic properties of the ring. While the C-4 position is often susceptible to electrophilic attack, specific reaction conditions can favor bromination at the C-3 or C-5 positions. The use of microwave irradiation in this step can enhance the reaction rate and potentially influence the regioselectivity.
Experimental Workflow: A Two-Step Microwave-Assisted Approach
The synthesis of this compound derivatives can be efficiently achieved in a two-step sequence, with both steps benefiting from microwave irradiation.
Caption: Two-step microwave-assisted synthesis of this compound derivatives.
Part 1: Microwave-Assisted Synthesis of 1-Phenyl-1H-pyrazole Derivatives
This protocol is adapted from established microwave-assisted methods for pyrazole synthesis.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Substituted 1,3-dicarbonyl compound | Reagent | Sigma-Aldrich |
| Phenylhydrazine | Reagent | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous | J.T. Baker |
| Microwave Synthesis Vials | 10 mL | CEM, Biotage, etc. |
| Magnetic Stir Bars | VWR |
Detailed Protocol
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine the substituted 1,3-dicarbonyl compound (1.0 mmol), phenylhydrazine (1.0 mmol), and ethanol (3 mL).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 150 W, maintaining a temperature of 80°C for 5-10 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling the reaction vial to room temperature, pour the contents into ice-cold water (20 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol.
Expected Results
This microwave-assisted protocol typically affords 1-phenyl-1H-pyrazole derivatives in high yields (often >90%) within a significantly reduced reaction time compared to conventional heating methods.[2]
| Entry | 1,3-Dicarbonyl Compound | Product | Time (min) | Yield (%) |
| 1 | Acetylacetone | 3,5-Dimethyl-1-phenyl-1H-pyrazole | 5 | 95 |
| 2 | Benzoylacetone | 5-Methyl-1,3-diphenyl-1H-pyrazole | 7 | 92 |
| 3 | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole | 10 | 90 |
Part 2: Microwave-Assisted Bromination of 1-Phenyl-1H-pyrazole Derivatives
This section outlines a general protocol for the regioselective bromination at the C-3 position. The precise conditions may require optimization depending on the specific substituents on the pyrazole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Phenyl-1H-pyrazole derivative | Synthesized in Part 1 | - |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |
| Acetonitrile or Dichloromethane | Anhydrous | J.T. Baker |
| Microwave Synthesis Vials | 10 mL | CEM, Biotage, etc. |
| Magnetic Stir Bars | VWR |
Detailed Protocol
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve the 1-phenyl-1H-pyrazole derivative (1.0 mmol) in anhydrous acetonitrile or dichloromethane (4 mL).
-
Addition of Brominating Agent: Add N-bromosuccinimide (1.05 mmol, 1.05 equivalents) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a power of 100 W, maintaining a temperature of 70°C for 15-30 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of this compound
The final product should be characterized to confirm its structure.
| Technique | Expected Data for this compound |
| Molecular Formula | C9H7BrN2[7][8] |
| Molecular Weight | 223.07 g/mol [8] |
| Appearance | Colorless to light yellow liquid or powder[8] |
| Boiling Point | 115-116 °C at 1 Torr[8] |
| ¹H NMR | Spectral data should be consistent with the proposed structure. |
| ¹³C NMR | Spectral data should be consistent with the proposed structure. |
| Mass Spectrometry | m/z [M+H]⁺ calculated for [C9H8BrN2]⁺, showing characteristic isotopic pattern for bromine. |
Safety Precautions
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
All solvents are flammable and should be handled with care.
Conclusion
The application of microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious route to this compound derivatives. This methodology is highly valuable for researchers in drug discovery and development, enabling the timely synthesis of key intermediates for the creation of novel and diverse molecular entities.
References
- 1. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 8. 50877-46-8 CAS MSDS (3-bromo-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-bromo-1-phenyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-bromo-1-phenyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are three main strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Sandmeyer Reaction: This classic route starts from 3-amino-1-phenyl-1H-pyrazole. It involves a two-step process of diazotization followed by a copper(I) bromide-mediated substitution.[1][2] This method offers excellent regiochemical control, as the bromine atom specifically replaces the amino group at the 3-position.
-
Direct Electrophilic Bromination: This approach involves the direct bromination of the 1-phenyl-1H-pyrazole starting material.[3] While seemingly straightforward, this reaction can be difficult to control, often leading to a mixture of regioisomers (3-bromo and 4-bromo) and di-brominated byproducts. The outcome is highly dependent on reaction conditions.[3]
-
Cyclization of Precursors: This strategy involves constructing the pyrazole ring from acyclic precursors that already contain the necessary functionalities. For example, the reaction of a suitably substituted hydrazone with a Vilsmeier-Haack reagent can yield a pyrazole core.[4][5] This method can provide good control over the final substitution pattern.
Q2: Which synthetic route offers the best regioselectivity for the 3-bromo isomer?
The Sandmeyer reaction is unequivocally the most reliable method for achieving high regioselectivity for the 3-bromo isomer. The position of the bromo substituent is predetermined by the location of the amine on the starting pyrazole ring. Direct electrophilic bromination is notoriously difficult to control, as the 4-position of the 1-phenylpyrazole ring is often more electronically activated for electrophilic attack.[3]
Q3: What are the key safety precautions when working with brominating agents?
Working with reagents like liquid bromine (Br₂) or N-Bromosuccinimide (NBS) requires strict safety protocols:
-
Ventilation: Always handle these reagents in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, a face shield, and a lab coat.
-
Quenching: Be prepared to quench any spills or residual reagent. A solution of sodium thiosulfate is effective for neutralizing bromine.
-
Toxicity: Bromine is highly toxic, corrosive, and can cause severe chemical burns upon contact with skin. NBS is also a strong irritant. Familiarize yourself with the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The chemical shifts and coupling patterns of the protons on the pyrazole ring will definitively distinguish between the 3-bromo and 4-bromo isomers.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.
-
Thin Layer Chromatography (TLC): A quick and effective method to assess reaction completion and the presence of impurities.
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity. Literature values can be used for comparison.
Section 2: Troubleshooting Guide by Synthetic Route
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Route A: Direct Electrophilic Bromination of 1-phenyl-1H-pyrazole
This method's primary challenge is controlling the position of bromination. The phenyl group at the N1 position directs electrophilic substitution to the C4 position, making the synthesis of the C3 isomer challenging.[3]
Q: My reaction yields a mixture of 3-bromo and 4-bromo isomers. How can I improve selectivity for the 3-position?
Causality: The pyrazole ring is electron-rich, and electrophilic attack typically occurs at the C4 position, which is electronically favored.[6] Achieving C3 selectivity requires overcoming this inherent reactivity. While direct bromination often favors the 4-position, some literature suggests that under strongly acidic conditions, protonation of the pyrazole ring can alter the substitution pattern.[3]
Solutions:
-
Solvent and Catalyst Choice: Experiment with different solvent systems. While bromination in chloroform is common, using a more polar or coordinating solvent could subtly influence regioselectivity. The use of concentrated sulfuric acid as a solvent with a silver sulfate catalyst has been reported to direct substitution to the p-position of the phenyl ring, indicating the pyrazole ring is deactivated under these conditions.[3] This deactivation might be leveraged to achieve different selectivities.
-
Alternative Brominating Agents: While molecular bromine is a powerful brominating agent, consider using N-Bromosuccinimide (NBS). NBS can sometimes offer different selectivity profiles, especially when used with a radical initiator or a Lewis acid catalyst, though it is more commonly used for allylic or benzylic bromination.[7]
-
Consider an Alternative Route: Due to the inherent electronic preference for C4 bromination, the most effective solution for obtaining the pure 3-bromo isomer is often to switch to the Sandmeyer reaction.
Q: I'm observing significant amounts of di-brominated product. How can I prevent this?
Causality: The monobrominated pyrazole product is still an activated aromatic system, making it susceptible to a second bromination if excess brominating agent is present or the reaction time is too long.
Solutions:
-
Control Stoichiometry: Carefully control the amount of brominating agent used. Start with a slight substoichiometric amount (e.g., 0.95 equivalents) and monitor the reaction closely by TLC.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to reduce the reaction rate and improve control over the mono-bromination step.
-
Slow Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the brominating agent low, minimizing over-bromination.
Route B: Sandmeyer Reaction from 3-amino-1-phenyl-1H-pyrazole
This route provides excellent regioselectivity but requires careful control of the sensitive diazonium salt intermediate.[8][9]
Q: My overall yield from the Sandmeyer reaction is very low. Where could the problem be?
Causality: Low yields in a Sandmeyer reaction can stem from two main areas: inefficient formation of the diazonium salt or premature decomposition/side reactions of the salt before it can react with the copper(I) bromide.[10]
Solutions:
-
Optimize Diazotization (Step 1):
-
Temperature Control: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at higher temperatures. Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath.
-
Acid Concentration: Ensure a sufficiently acidic environment (e.g., using HBr or HCl) to fully dissolve the starting amine and to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂).
-
-
Optimize Bromide Substitution (Step 2):
-
Catalyst Quality: Use freshly prepared or high-purity copper(I) bromide (CuBr). The reaction proceeds via a single electron transfer from the copper(I) catalyst.[2] Oxidized (Cu(II)) or impure catalyst will be ineffective.
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred during the addition of the diazonium salt solution to the CuBr solution to maximize contact between the reactants.
-
Q: The diazotization step seems to be failing (e.g., vigorous bubbling of N₂ gas before adding CuBr). How can I stabilize the diazonium salt?
Causality: The bubbling is the decomposition of the diazonium salt (Ar-N₂⁺) into an aryl cation (or radical) and nitrogen gas (N₂). This is often caused by the temperature rising above the stability threshold of the salt (typically > 5-10 °C).
Solutions:
-
Strict Temperature Control: This is the most critical factor. Use an ice-salt bath to maintain the temperature below 5 °C throughout the diazotization and before the addition to the copper salt.
-
Slow Nitrite Addition: Add the sodium nitrite solution very slowly, drop by drop, ensuring the temperature does not spike.
-
Use Immediately: Prepare the diazonium salt solution and use it immediately in the next step. Do not store it.
Diagram 1: Troubleshooting the Sandmeyer Reaction
This decision tree helps diagnose issues in the Sandmeyer synthesis of this compound.
Caption: Troubleshooting Decision Tree for the Sandmeyer Reaction.
Section 3: Protocols and Data
Protocol 1: Regioselective Sandmeyer Reaction for this compound
This protocol is adapted from established methodologies for Sandmeyer reactions on heterocyclic amines.[1][8]
Step A: Diazotization
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-1-phenyl-1H-pyrazole (1.0 eq) in 48% hydrobromic acid (HBr, ~4.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C. Use this solution immediately.
Step B: Copper-Catalyzed Bromination
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (~1.5 eq).
-
Add the cold diazonium salt solution from Step A slowly to the stirred CuBr mixture. The temperature of the CuBr mixture can be allowed to rise, and gentle warming (e.g., to 50-60 °C) may be required to initiate and complete the decomposition of the diazonium salt (indicated by N₂ evolution).
-
After gas evolution ceases, stir the reaction mixture for 1-2 hours at room temperature or with gentle heating to ensure completion.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Table 1: Comparison of Synthetic Routes
| Feature | Direct Electrophilic Bromination | Sandmeyer Reaction |
| Starting Material | 1-phenyl-1H-pyrazole | 3-amino-1-phenyl-1H-pyrazole |
| Key Reagents | Br₂ or NBS, solvent (e.g., CHCl₃)[3] | NaNO₂, HBr, CuBr[8] |
| Regioselectivity | Poor; often favors C4 position[3] | Excellent for C3 position |
| Primary Challenge | Controlling isomer formation and over-bromination | Handling unstable diazonium salt intermediate |
| Typical Yield | Variable; often low for the desired 3-bromo isomer | Good to excellent (50-80%)[8] |
| Complexity | 1 step (in theory) | 2 steps |
Diagram 2: Experimental Workflow for Synthesis Optimization
This diagram illustrates a logical workflow for optimizing the synthesis of this compound.
Caption: Logical Workflow for Synthesis Optimization.
Section 4: References
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link available from search result]
-
This reference is not directly cited in the text but provides context on pyrazole synthesis.
-
Lynch, B. M., & Hung, Y. Y. (1964). Reactions of phenyl-substituted heterocyclic compounds: II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 42(7), 1605-1615. [Link available from search result]
-
Khaliq, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1825-1849. --INVALID-LINK--
-
Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041. [Link available from search result]
-
Wikipedia. (n.d.). Sandmeyer reaction. --INVALID-LINK--
-
Garcés, S., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(11), 1779-1785. [Link available from search result]
-
El-Shehry, M. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(5), 1176. --INVALID-LINK--
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. --INVALID-LINK--
-
This reference is not directly cited in the text but provides context on pyrazole synthesis.
-
This reference is not directly cited in the text but provides context on pyrazole synthesis.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. --INVALID-LINK--
-
Kulkarni, A. A., & Nandibewoor, S. T. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(2), 729-735. [Link available from search result]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. --INVALID-LINK--
-
This reference is a duplicate of reference 1 and is not cited separately.
-
This reference is not directly cited in the text but provides context on pyrazole synthesis.
-
Finnegan, W. G., & Lofquist, R. (1961). Some Reactions of 3-Hydroxy-1-phenylpyrazole. The Journal of Organic Chemistry, 26(7), 2321-2324. --INVALID-LINK--
-
This reference is a patent and not cited in the general text.
-
Zhang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(1), 105. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
Technical Support Center: Column Chromatography Purification of 3-bromo-1-phenyl-1H-pyrazole
Welcome to the dedicated technical support guide for the purification of 3-bromo-1-phenyl-1H-pyrazole via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this important heterocyclic building block. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the setup and execution of column chromatography for this compound.
Q1: What is the recommended stationary phase for purifying this compound?
A1: For most applications involving this compound, standard silica gel (60 Å, 230-400 mesh) is the primary choice for the stationary phase. Its polarity is generally well-suited for separating the target compound from less polar impurities (like unreacted starting materials) and more polar byproducts. However, pyrazoles can sometimes exhibit undesirable interactions with the acidic silanol groups on the silica surface, leading to tailing or irreversible adsorption.[1][2] If you observe these issues, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[2][3][4] For particularly stubborn separations or acid-sensitive compounds, neutral alumina or reversed-phase (C18) silica can be effective alternatives.[2][3]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[5] A good starting point for TLC development is a mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent like ethyl acetate. For a related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, an eluent system of ethyl acetate/n-hexane (1:20) was successful.[6]
The goal is to find a solvent system that provides a retention factor (Rf) for the desired product in the range of 0.25 to 0.40 . This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Q3: What is the best way to load my crude sample onto the column?
A3: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase. This method is quick but can lead to band broadening if too much solvent is used or if the compound has poor solubility.
-
Dry Loading: This is often the preferred method for achieving the highest resolution. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (typically 1-2 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[1] This powder is then carefully layered on top of the packed column. Dry loading prevents issues with sample solubility in the mobile phase and ensures a very narrow starting band.
Q4: How can I visualize the compound on a TLC plate and during fractionation?
A4: this compound contains a phenyl ring, which makes it UV-active. The most convenient method for visualization is using a UV lamp at 254 nm on TLC plates that contain a fluorescent indicator (e.g., silica gel 60 F254). The compound will appear as a dark spot against a green fluorescent background. For non-UV active impurities, staining with potassium permanganate (KMnO₄) or iodine (I₂) can be effective.[5]
Q5: What are typical impurities I might encounter during the synthesis of this compound?
A5: Impurities will depend on the synthetic route. Common syntheses, such as the reaction between a 1,3-dicarbonyl compound and phenylhydrazine followed by bromination, can generate several byproducts.[5] Potential impurities include unreacted phenylhydrazine, starting carbonyl compounds, and, most challengingly, regioisomers. The formation of regioisomers is a common issue in pyrazole synthesis and their similar physical properties can make separation difficult.[3][7]
Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC).
-
Probable Cause: The polarity of the mobile phase is not optimal for resolving the compounds of interest. The impurity may be a regioisomer with very similar polarity to the desired product.[3]
-
Solution Strategy:
-
Adjust Mobile Phase Polarity: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate system. This will increase the retention of all compounds on the silica, potentially improving separation.
-
Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical nature. For example, substitute ethyl acetate with dichloromethane or a mixture of toluene/acetone. This can alter the specific interactions between the analytes, stationary phase, and mobile phase, often leading to improved resolution.
-
Consider Alternative Stationary Phases: If solvent optimization fails, the issue may be the stationary phase. Switching to neutral alumina or a reversed-phase C18 column can provide a different separation mechanism and resolve the mixture.[2]
-
Problem 2: The product spot is streaking or "tailing" on the TLC plate and eluting as a broad band from the column.
-
Probable Cause: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups on the silica gel surface.[1][2] It can also be caused by overloading the column with too much sample.
-
Solution Strategy:
-
Deactivate the Silica Gel: Add 0.1-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[4] This basic modifier will neutralize the acidic sites on the silica, preventing the strong binding of your pyrazole product and resulting in sharper, more symmetrical peaks.
-
Reduce Sample Load: Ensure you are not exceeding the column's capacity. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100, depending on the difficulty of the separation.
-
Check Compound Solubility: If the compound is poorly soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve, causing tailing. Ensure your chosen eluent can adequately dissolve the sample.
-
Problem 3: The product seems to be stuck on the column, resulting in low or no recovery.
-
Probable Cause: The compound is either irreversibly adsorbed to the stationary phase or is degrading on contact with the acidic silica.
-
Solution Strategy:
-
Use a Deactivated or Alternative Stationary Phase: As with tailing, irreversible adsorption is often due to the acidity of silica. Immediately try a column with silica deactivated with triethylamine or switch to a more inert stationary phase like neutral alumina.[2][3]
-
Increase Eluent Polarity Drastically: If the product is simply strongly adsorbed but not degraded, you can try to "flush" it from the column using a much more polar solvent, such as 5-10% methanol in dichloromethane. Note that this will likely co-elute any other strongly retained substances.
-
Minimize Contact Time: Run the purification as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the stationary phase, thereby minimizing potential degradation.[1]
-
Data & Protocols
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Application | Polarity |
|---|---|---|
| Hexane / Ethyl Acetate (95:5 to 80:20) | Ideal starting point for non-polar to moderately polar compounds. A 95:5 or 90:10 ratio is often effective for this compound. | Low to Medium |
| Hexane / Dichloromethane (50:50 to 20:80) | Offers different selectivity compared to ethyl acetate systems. Useful if isomers are present. | Low to Medium |
| Toluene / Acetone (98:2 to 90:10) | Another alternative system that can provide unique separation profiles. | Low to Medium |
Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., 1-2 mg in 0.5 mL of ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel F254 TLC plate, keeping the spot size as small as possible.
-
Prepare a developing chamber with your chosen solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot line on the TLC plate.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Aim for a product Rf of 0.25-0.40.
Protocol 2: Flash Column Chromatography Workflow
-
Column Selection: Choose a column size appropriate for your sample amount (e.g., a 40g silica column for 400-800 mg of crude material).
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed free of air bubbles.
-
Sample Loading: Load your sample using either the wet or dry loading technique described in the FAQs. For dry loading, ensure the powdered sample forms a neat, level layer on top of the column bed.
-
Running the Column: Carefully add the mobile phase to the column. Apply positive pressure (using a flash chromatography system or a pump) to achieve a steady flow rate.
-
Fraction Collection: Begin collecting fractions as the solvent starts to elute. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Combining Fractions: Once the elution is complete, analyze all fractions by TLC. Combine the fractions that contain the pure this compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Visualization of Workflow
Diagram 1: Method Development Workflow This diagram illustrates the logical flow from initial analysis to a full-scale column purification.
References
Identifying and minimizing side products in pyrazole bromination
A Guide to Identifying and Minimizing Side Products
Welcome to the technical support center for pyrazole bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we address common challenges, provide in-depth troubleshooting, and offer field-tested protocols to help you achieve clean, high-yield synthesis of your target brominated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: I'm brominating a simple N-substituted pyrazole. Where should the bromine add, and why?
In a standard electrophilic aromatic substitution (EAS) reaction, the bromine will preferentially add to the C4 position of the pyrazole ring.[1][2][3]
The Scientific Rationale: The pyrazole ring is an electron-rich aromatic system. The two nitrogen atoms influence the electron density of the ring carbons. The N1 nitrogen is considered "pyrrole-like" and donates electron density into the ring, while the N2 nitrogen is "pyridine-like" and is electron-withdrawing. The combined effect of these two nitrogens leads to the C4 position having the highest electron density, making it the most nucleophilic and therefore the most reactive site for electrophiles like "Br+".[1][2][3] The intermediates formed by attack at C3 or C5 are significantly less stable, making the C4-substitution pathway kinetically favored.[2][3]
Q2: My mass spectrum shows a product with a molecular weight corresponding to two bromine atoms. How did this over-bromination occur?
You have likely formed a di-brominated pyrazole. This is a very common side product, especially if the reaction is not carefully controlled. After the first bromine atom adds to the C4 position, the ring remains sufficiently activated for a second electrophilic substitution to occur, typically at the C3 or C5 position.[4][5]
Factors that promote di-bromination include:
-
High Temperature: Increased thermal energy can overcome the activation barrier for the second bromination.
-
Excess Brominating Agent: Using more than one equivalent of NBS or Br₂ will naturally drive the reaction towards polybromination.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the starting material is consumed can lead to the slow formation of the di-brominated product.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is generally more reactive and less selective than N-Bromosuccinimide (NBS), and can lead to more over-bromination side products.[4][6]
Q3: I'm using N-Bromosuccinimide (NBS), which is supposed to be mild, but I'm still getting significant amounts of di-brominated product. What can I do to improve selectivity for the mono-brominated product?
While NBS is an excellent source of electrophilic bromine that helps maintain a low concentration of Br₂ in the reaction, over-bromination can still occur.[7][8] To enhance selectivity for the desired mono-brominated product, consider the following adjustments:
-
Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) to ensure the starting material is not fully consumed, thereby minimizing the chance for the product to react further.
-
Temperature Control: Perform the reaction at a lower temperature. A common starting point is 0 °C, followed by allowing the reaction to slowly warm to room temperature.[9]
-
Slow Addition: Add the NBS in small portions over an extended period.[9] This keeps the concentration of the brominating agent low at all times, favoring the faster, initial C4-bromination over the slower second bromination.
-
Solvent Choice: Aprotic solvents like DMF or CH₂Cl₂ are common.[9] The choice of solvent can influence reaction rates and selectivity, so a solvent screen may be necessary for particularly difficult substrates.[10]
Q4: My reaction is producing a mixture of regioisomers instead of just the C4-bromo product. What could be causing this loss of selectivity?
While C4-bromination is electronically favored, certain factors can lead to the formation of other isomers:
-
Steric Hindrance: If the C4 position is blocked by a large, bulky substituent, the electrophile may be forced to react at the less sterically hindered C3 or C5 positions.
-
Substituent Effects: Strongly electron-donating or -withdrawing groups on the pyrazole ring or at the N1 position can alter the electron distribution of the ring, changing the relative reactivity of the C3, C4, and C5 positions.[11]
-
Reaction Conditions: In strongly acidic media, the pyrazole ring can be protonated. This deactivates the pyrazole ring towards electrophilic attack and can, in some cases (like with an N-phenyl substituent), lead to bromination on the phenyl ring instead.[12][13]
Q5: How do I reliably identify my desired product from the various side products?
A combination of analytical techniques is essential for unambiguous characterization.
| Analytical Technique | How It Helps Identify Products and Side Products |
| Thin-Layer Chromatography (TLC) | An excellent first step to monitor reaction progress. The mono-, di-, and starting material will typically have different Rf values, allowing you to visualize the reaction's composition. |
| ¹H NMR Spectroscopy | This is the most powerful tool. The number of signals, their chemical shifts, and coupling patterns in the aromatic region are diagnostic. For a simple C4-bromopyrazole, you would expect to see two singlets for the C3-H and C5-H protons. A di-brominated product would show only one singlet.[14][15] |
| ¹³C NMR Spectroscopy | Confirms the number of unique carbons. Bromination causes a significant downfield shift for the carbon atom it is attached to. |
| Mass Spectrometry (MS) | Provides the molecular weight of the components. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) is a definitive indicator. A mono-brominated compound will show two peaks (M, M+2) of nearly equal intensity, while a di-brominated compound will show three peaks (M, M+2, M+4) in a 1:2:1 ratio. |
Troubleshooting Guide
Use this section to diagnose and solve specific issues encountered during your experiment.
Problem: High proportion of di-brominated product.
Problem: Reaction is incomplete; significant starting material remains.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Brominating Agent | Ensure accurate weighing and use at least 1.0 equivalent of NBS. | The stoichiometry must be correct to drive the reaction to completion. |
| Low Temperature | After adding NBS at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[9] | While low temperature controls selectivity, sufficient thermal energy is required to overcome the reaction's activation energy. |
| Deactivated Substrate | If the pyrazole ring has strong electron-withdrawing groups, a more powerful brominating system (e.g., Br₂ in acetic acid) or a catalyst may be needed.[4] | Deactivated rings are less nucleophilic and react more slowly with electrophiles. |
| Impure NBS | NBS can degrade over time, appearing yellow or brown due to free bromine.[8] Purify by recrystallization from hot water if necessary.[8] | Impurities can affect the reactivity and lead to inconsistent results. |
Validated Experimental Protocols
Protocol 1: Selective C4-Monobromination of a Substituted Pyrazole using NBS
This protocol is a general starting point and may require optimization for your specific substrate.
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.[9]
-
NBS Addition: Weigh N-Bromosuccinimide (NBS) (1.05 eq.) and add it to the cooled solution in small portions over 20-30 minutes. Ensure the internal temperature does not rise significantly.[9]
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.[9]
-
Warm-up & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 6:4 ethyl acetate:petroleum ether eluent) until the starting material is consumed (typically 2-4 hours).[9]
-
Quenching & Work-up: Once complete, proceed to the work-up protocol.
Protocol 2: Aqueous Work-up and Extraction
-
Quenching: Pour the reaction mixture into a beaker containing water (5-10 times the volume of DMF used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x volume of DMF).[9]
-
Washing: Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x) to remove residual DMF and salts.[9]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]
Protocol 3: Purification by Trituration or Crystallization
For many crystalline bromopyrazoles, trituration is a fast and effective purification method.
-
Trituration: Add a minimal amount of a solvent system in which the product is poorly soluble but the impurities are soluble (e.g., a 1:1 mixture of diethyl ether and petroleum ether) to the crude solid.[9]
-
Solid Formation: Stir or sonicate the slurry until a fine, free-flowing solid forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
Purity Check: Assess the purity of the final product by NMR and melting point analysis. If impurities persist, column chromatography or recrystallization may be necessary.
Mechanistic Overview
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Improving Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for regioselective pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing specifically substituted pyrazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your experimental outcomes.
Introduction to the Challenge of Regioselectivity
The synthesis of substituted pyrazoles is a fundamental process in medicinal chemistry, as the pyrazole scaffold is a key component in numerous therapeutic agents.[1] The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a widely used method.[1][2] However, when an unsymmetrical 1,3-dicarbonyl is used, the reaction can lead to the formation of two distinct regioisomers, which can be difficult to separate.[1][3][4] Controlling the regioselectivity of this reaction is crucial to ensure the efficient and exclusive formation of the desired biologically active isomer.[1]
This guide provides a comprehensive overview of the factors influencing regioselectivity and practical strategies to control the isomeric outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines?
A1: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a delicate interplay of steric and electronic factors of both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.[1][4]
-
Electronic Effects: The initial and determining step is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. This attack preferentially occurs at the more electrophilic carbonyl carbon.[4][5] Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl backbone increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can impede the approach of the nucleophile.[1][4] Consequently, the initial attack will favor the less sterically hindered carbonyl group.[1][4]
-
Reaction Conditions: The choice of solvent, temperature, and the presence of acidic or basic catalysts can significantly influence the reaction pathway and, therefore, the regioselectivity.[4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[4]
Q2: How does the nature of the substituents on the 1,3-dicarbonyl compound affect the regiochemical outcome?
A2: The electronic properties of the substituents on the 1,3-dicarbonyl are a major determinant of regioselectivity. A classic example is the reaction involving 1,1,1-trifluoro-2,4-pentanedione. The carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic. As a result, the initial nucleophilic attack by the hydrazine occurs predominantly at this position.[5]
Q3: What is the influence of the substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) on regioselectivity?
A3: The substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms. In a substituted hydrazine (R-NH-NH₂), the nitrogen atom bearing the substituent is generally less nucleophilic due to steric hindrance and electronic effects. Therefore, the initial attack on the dicarbonyl compound typically occurs via the terminal -NH₂ group. However, the reaction conditions, particularly the pH, can modulate this preference.[1][5]
Q4: How do reaction conditions such as solvent, temperature, and pH impact the formation of regioisomers?
A4: Reaction conditions are a powerful tool for controlling regioselectivity.[4]
-
Solvent: The choice of solvent can have a profound effect on the isomer ratio.[1] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[6][7] This is because these non-nucleophilic fluorinated alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group.[6]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable regioisomer, while lower temperatures may favor the kinetically controlled product. Microwave-assisted synthesis, which involves rapid heating, can sometimes lead to different regioselectivity compared to conventional heating.[5]
-
pH: The acidity or basicity of the reaction medium is critical.[5] Under acidic conditions, the more basic nitrogen of the hydrazine can be protonated, which alters the nucleophilicity and can reverse the regioselectivity compared to neutral or basic conditions.[4] For instance, using arylhydrazine hydrochlorides in aprotic dipolar solvents like N,N-dimethylacetamide can lead to good yields and high regioselectivity.[3][8]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the synthesis of substituted pyrazoles.
| Problem | Potential Cause | Recommended Solution |
| Low or no regioselectivity (obtaining a ~1:1 mixture of isomers) | The intrinsic steric and electronic effects of the substrates are not pronounced enough to favor one reaction pathway over the other under the current conditions. Standard solvents like ethanol often lead to poor regioselectivity.[6] | 1. Solvent Screening: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][7] These solvents are known to significantly enhance regioselectivity.[6][7] 2. pH Modification: If using a free base hydrazine, switch to the corresponding hydrazine hydrochloride and use an aprotic polar solvent like N,N-dimethylacetamide (DMAc).[3][8] Conversely, if using a hydrazine salt, try the reaction under neutral or basic conditions. |
| The major product is the undesired regioisomer | The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[5] For example, the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine typically yields the 3-CF₃ pyrazole as the major product.[5] | 1. Modify the 1,3-Dicarbonyl: Consider using a synthetic equivalent of the 1,3-dicarbonyl, such as a β-enaminone. The enamine functionality is less electrophilic than a ketone, which can direct the initial attack of the hydrazine to the desired carbonyl group.[9] 2. Employ a Directing Group: Investigate the use of a directing group on one of the substituents that can be removed after the pyrazole ring formation. |
| Formation of unexpected side products | Incomplete cyclization or dehydration can lead to intermediates like hydrazones or pyrazoline derivatives. Side reactions can also occur depending on the functional groups present in the substrates. | 1. Adjust Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Dehydration Step: If hydroxylated intermediates (e.g., 5-hydroxypyrazolines) are formed, an acidic workup or treatment with an acid catalyst can facilitate dehydration to the aromatic pyrazole.[6] |
| Difficulty in separating regioisomers | The regioisomers have very similar polarities, making separation by standard column chromatography challenging.[10] | 1. Optimize Chromatography: Perform a thorough screening of different solvent systems for TLC to find an eluent that provides the best separation.[9][10] Sometimes, using a less polar solvent system and a longer column can improve resolution. 2. Fractional Crystallization: If the isomers are crystalline solids with different solubilities in a particular solvent, fractional crystallization can be an effective separation method.[9] 3. Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its polarity, facilitating separation. The derivatizing group can then be removed in a subsequent step. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using a Fluorinated Alcohol Solvent
This protocol describes a general method for the Knorr condensation that often favors one regioisomer through the use of HFIP.[5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[5]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[5]
Visualization of Concepts
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors influencing the regiochemical outcome in pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting and optimizing regioselectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of Bromopyrazoles
Welcome, researchers and drug development professionals. This guide is designed to serve as a technical resource for troubleshooting common issues encountered during the palladium-catalyzed cross-coupling of bromopyrazole substrates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your own research. Pyrazoles present unique challenges due to the electronic nature of the heterocycle and the presence of nitrogen atoms that can interact with the palladium catalyst. This guide will walk you through common failure modes and provide systematic approaches to optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My cross-coupling reaction with a bromopyrazole is giving very low to no yield. Where do I even begin to troubleshoot?
This is the most common and often most frustrating issue. A low yield is a symptom of a suboptimal reaction system. The causes can typically be traced back to one of five key areas: Catalyst System (Palladium Precursor & Ligand), Base, Solvent, Temperature, or Reaction Setup (Inert Atmosphere).
The pyrazole ring, particularly the pyridine-like nitrogen, can act as a ligand and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a primary challenge that distinguishes pyrazole chemistry from simpler aryl halide couplings. Therefore, the choice of ligand is paramount.
Initial Troubleshooting Workflow
Here is a logical workflow to diagnose the problem systematically.
Caption: A systematic workflow for troubleshooting low yields.
Expert Recommendation: The Ligand is Your Most Powerful Lever
For heteroaromatic substrates like bromopyrazoles, the ligand's job is not only to facilitate the catalytic cycle but also to protect the palladium center from inhibitory binding by the substrate itself.
-
Causality: Bulky, electron-rich monodentate phosphine ligands (often called "Buchwald ligands") are frequently the solution.[1][4] The steric bulk physically blocks the pyrazole nitrogen from accessing and deactivating the palladium. The electron-donating nature of the ligand increases the electron density on the palladium, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.[4]
-
Actionable Advice: Start your optimization by screening a set of established, commercially available ligands.
Table 1: Recommended Ligand Screen for Bromopyrazole Coupling
| Ligand Name | Class | Key Feature | Recommended For |
| XPhos | Biarylphosphine | Very bulky, electron-rich | General starting point for challenging substrates.[5] |
| SPhos | Biarylphosphine | Similar to XPhos, often effective | Broad applicability, good for Suzuki & Buchwald.[1] |
| RuPhos | Biarylphosphine | Less sterically demanding than XPhos | Useful when extreme bulk is detrimental.[1] |
| dppf | Ferrocenylphosphine | Bidentate, robust | Good for Suzuki, but may be less effective for aminations. |
| P(t-Bu)₃ | Alkylphosphine | Very electron-rich, moderately bulky | Can be effective but is air-sensitive. |
Question 2: I'm seeing a significant amount of my bromopyrazole starting material being converted to the debrominated pyrazole. What causes this and how can I stop it?
This side reaction is known as hydrodehalogenation and is a common pathway for catalyst inefficiency, especially with electron-deficient heterocycles.[6] It occurs when the organopalladium intermediate (Pyrazole-Pd-Br) reacts with a hydride source instead of your desired coupling partner.
Mechanism of Hydrodehalogenation
Caption: Competing pathways: cross-coupling vs. hydrodehalogenation.
Troubleshooting Hydrodehalogenation
-
Choice of Base: This is the most critical factor. Stronger bases, particularly alkoxides like NaOtBu when used with solvents that can act as a proton source, can promote the formation of palladium-hydride species.[6]
-
Action: For Suzuki reactions, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1] These are less likely to generate hydride species. For Buchwald-Hartwig aminations, where a strong base is often required, ensure your solvent is rigorously anhydrous.
-
-
Solvent Purity: Protic impurities (water) or the solvent itself (e.g., alcohols) can be hydride sources.
-
Reagent Quality: Boronic acids can degrade over time, and this degradation can sometimes produce hydride sources.
-
Action: Use fresh, high-purity boronic acids or their more stable pinacol ester counterparts.
-
Question 3: My N-H bromopyrazole is not reacting, or the reaction is very messy. Should I protect the nitrogen?
Unprotected N-H pyrazoles introduce an acidic proton into the reaction mixture. This can lead to several complications:
-
Base Consumption: The pyrazole N-H (pKa ≈ 14-15 in water) will be deprotonated by the strong bases often used in cross-coupling, consuming at least one equivalent of your base.
-
Catalyst Inhibition: The resulting pyrazolate anion can act as a ligand, potentially interfering with the catalytic cycle.[8]
-
Side Reactions: Deprotonation can lead to undesired side reactions.[9]
Decision: To Protect or Not to Protect?
-
When to Protect: If you are using a strong base (e.g., NaOtBu for a Buchwald-Hartwig amination) and observing a complex mixture or no reaction, N-protection is highly recommended. A protecting group masks the acidic proton and can also be used to tune the electronic properties and solubility of the substrate.
-
When to Proceed Unprotected: For some Suzuki couplings using weaker bases (K₂CO₃, K₃PO₄), it is often possible to get good yields without protection.[8] In this case, you must add an extra equivalent of base to account for the deprotonation of the pyrazole N-H.
Table 2: Common N-Protecting Groups for Pyrazoles
| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Can be unstable to Suzuki conditions but sometimes works.[9] | Acid (TFA, HCl) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Robust, stable to many cross-coupling conditions. | Fluoride (TBAF), Acid |
| Trityl (Triphenylmethyl) | Tr | Very bulky, good for preventing catalyst inhibition.[10] | Mild Acid |
| 1-Methyl | Me | Stable, but requires harsh removal conditions (not ideal). | N/A |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically testing different ligands to optimize the coupling of a bromopyrazole with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add the bromopyrazole (1.0 equiv.), arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%). Briefly mix. Add this solid mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1][11]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture) via syringe. The total concentration should be around 0.1 M with respect to the bromopyrazole.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude yield/conversion by ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Alternative Brominating Agents for 1-Phenyl-1H-Pyrazole Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1H-pyrazole derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for utilizing alternative brominating agents in your synthetic workflows. Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the bromination of 1-phenyl-1H-pyrazoles, offering concise and actionable answers.
Q1: What are the most common issues when using elemental bromine (Br₂) for pyrazole bromination?
Elemental bromine (Br₂) is a powerful brominating agent, but its high reactivity can lead to several challenges in the synthesis of 1-phenyl-1H-pyrazoles. A primary issue is the lack of selectivity, often resulting in polysubstitution (the addition of multiple bromine atoms to the pyrazole ring).[1] This over-bromination can be difficult to control and leads to a mixture of products, complicating purification and reducing the yield of the desired monobrominated compound.[1] Additionally, Br₂ is highly corrosive and toxic, requiring specialized handling procedures and equipment to ensure laboratory safety.[2][3][4]
Q2: Why should I consider an alternative brominating agent?
Alternative brominating agents offer several advantages over elemental bromine. Many, like N-Bromosuccinimide (NBS), are solids, making them easier and safer to handle.[3] They often exhibit greater selectivity, leading to higher yields of the desired monobrominated product and minimizing the formation of polysubstituted byproducts.[1] Furthermore, some alternative agents can be used under milder reaction conditions, which can be beneficial for sensitive substrates.[5][6] The use of these reagents can also simplify reaction work-up and product purification.
Q3: What are the most common alternative brominating agents for this synthesis?
Several alternative brominating agents have proven effective for the synthesis of 1-phenyl-1H-pyrazoles. The most common and well-documented include:
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds.[6][7][8]
-
Copper(II) Bromide (CuBr₂): A solid reagent that can serve as both a bromine source and a catalyst in certain bromination reactions.[9][10]
-
Tribromoisocyanuric Acid (TBCA): A stable and efficient solid brominating agent.[11][12][13][14]
Q4: How do I choose the right brominating agent for my specific 1-phenyl-1H-pyrazole derivative?
The choice of brominating agent depends on several factors, including the electronic nature of the substituents on both the phenyl and pyrazole rings, as well as the desired regioselectivity. For electron-rich pyrazoles, a milder agent like NBS is often preferred to prevent over-bromination.[7] For less reactive substrates, a more powerful agent or the use of a catalyst may be necessary. It is always recommended to perform small-scale test reactions with different agents and conditions to determine the optimal system for your specific substrate.
Q5: What are the key safety precautions when working with any brominating agent?
Regardless of the agent used, it is crucial to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Be aware of the specific hazards associated with each reagent by consulting its Safety Data Sheet (SDS).[4][15] Have a quench solution (such as sodium thiosulfate) readily available to neutralize any spills.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the bromination of 1-phenyl-1H-pyrazoles.
Problem 1: Low or No Bromination
-
Possible Cause 1a: Inactive Brominating Agent.
-
Solution 1a: N-Bromosuccinimide can decompose over time, especially if not stored properly.[8] It is advisable to use freshly opened or purified NBS. NBS can be recrystallized from hot water to remove any succinimide impurity.
-
-
Possible Cause 1b: Insufficient Activation/Reaction Temperature.
-
Solution 1b: Some bromination reactions require an initiator, such as AIBN or benzoyl peroxide, particularly for radical brominations.[6] For electrophilic aromatic substitutions, the reaction may require gentle heating to proceed at a reasonable rate.
-
-
Possible Cause 1c: Steric Hindrance on the Pyrazole Ring.
-
Solution 1c: Bulky substituents on the pyrazole or phenyl ring can hinder the approach of the brominating agent. In such cases, a smaller brominating agent or more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.
-
Problem 2: Polysubstitution (Di- or Tri-bromination)
-
Possible Cause 2a: Excess Brominating Agent.
-
Solution 2a: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent for monobromination. Adding the brominating agent portion-wise or as a solution via a syringe pump can help maintain a low concentration and favor monosubstitution.[1]
-
-
Possible Cause 2b: Reaction Conditions Too Harsh.
-
Solution 2b: High reaction temperatures can increase the rate of polysubstitution.[1] Perform the reaction at a lower temperature, even if it requires a longer reaction time, to improve selectivity.
-
Problem 3: Poor Regioselectivity
-
Possible Cause 3a: Nature of the Brominating Agent.
-
Solution 3a: The choice of brominating agent can influence the position of bromination. Experiment with different agents (e.g., NBS vs. CuBr₂) to see if regioselectivity can be improved.
-
-
Possible Cause 3b: Influence of Substituents on the Phenyl or Pyrazole Ring.
-
Solution 3b: The electronic and steric properties of existing substituents will direct the position of electrophilic attack.[17] Electron-donating groups will activate the ring and direct ortho- and para-, while electron-withdrawing groups will deactivate and direct meta-. On the pyrazole ring itself, electrophilic substitution typically occurs at the C4 position.[17][18][19]
-
Problem 4: Formation of Impurities/Side Products
-
Possible Cause 4a: Decomposition of the Brominating Agent.
-
Solution 4a: As mentioned, use fresh or purified reagents. Decomposition products can lead to unwanted side reactions.
-
-
Possible Cause 4b: Reaction with Solvent.
-
Solution 4b: Some solvents can react with brominating agents. For example, DMF can react with NBS under certain conditions.[3] Choose an inert solvent for your reaction, such as dichloromethane, chloroform, or acetonitrile.
-
Section 3: In-Depth Look at Alternative Brominating Agents
N-Bromosuccinimide (NBS)
Mechanism of Action & Advantages: NBS is a versatile reagent that can participate in both radical and electrophilic bromination pathways.[7] For the bromination of 1-phenyl-1H-pyrazole, an electrophilic aromatic substitution mechanism is most likely. The reaction is often initiated by a trace amount of acid, which protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic.[20] The pyrazole ring then acts as a nucleophile, attacking the bromine atom.
The primary advantages of NBS are its solid nature, which makes it easy to handle, and its generally high selectivity for monobromination of activated aromatic rings.[5][6]
Detailed Experimental Protocol for Bromination using NBS:
-
To a solution of 1-phenyl-1H-pyrazole (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.05 mmol, 1.05 eq.).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-1-phenyl-1H-pyrazole.
Caption: Workflow for the NBS bromination of 1-phenyl-1H-pyrazole.
Copper(II) Bromide (CuBr₂)
Mechanism of Action & Advantages: Copper(II) bromide can act as a brominating agent for various organic substrates.[9][10] The mechanism is believed to involve the formation of a copper-pyrazole complex, followed by an intramolecular bromine transfer. CuBr₂ is a solid, non-volatile reagent, which is an advantage in terms of handling. It can also offer different selectivity compared to other brominating agents.
Detailed Experimental Protocol for Bromination using CuBr₂:
-
In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in a suitable solvent like chloroform or ethyl acetate (10 mL).
-
Add Copper(II) bromide (2.2 mmol, 2.2 eq.) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the product.
Tribromoisocyanuric Acid (TBCA)
Mechanism of Action & Advantages: TBCA is a stable, solid brominating agent that is considered to be more reactive than NBS in some cases.[11][12][13][14] It is an effective reagent for the electrophilic bromination of a wide range of aromatic and heteroaromatic compounds.[11][12] The advantages of TBCA include its high bromine content, stability, and ease of handling.[12]
Detailed Experimental Protocol for Bromination using TBCA:
-
Dissolve 1-phenyl-1H-pyrazole (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask.
-
Add Tribromoisocyanuric acid (0.35 mmol, 0.35 eq., as it contains three bromine atoms) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography.
Comparative Table of Brominating Agents
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Copper(II) Bromide (CuBr₂) | Tribromoisocyanuric Acid (TBCA) |
| Physical State | Liquid | Crystalline Solid | Solid | Crystalline Solid |
| Handling | Difficult, corrosive, toxic fumes | Easy, stable solid | Easy, stable solid | Easy, stable solid |
| Selectivity | Often low, risk of polysubstitution | Generally good for monobromination | Can offer different regioselectivity | Good, can be highly reactive |
| Reaction Conditions | Often requires a catalyst | Mild, often room temperature | Can require heating (reflux) | Mild, often room temperature |
| Byproducts | HBr (corrosive) | Succinimide (water-soluble) | Copper salts (removed by filtration) | Cyanuric acid (can be filtered off) |
Section 4: References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. --INVALID-LINK--
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry.
-
ECHEMI. (n.d.). Regioselectivity of pyrazole bromination.
-
Alinezhad, H., Tajbakhsh, M., & Mahdavi, H. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives.
-
Alinezhad, H., Tajbakhsh, M., & Mahdavi, H. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
-
Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
-
ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
-
de Almeida, L. S., de Mattos, M. C. S., & Esteves, P. M. (2010). Tribromoisocyanuric acid as a green reagent for benzylic bromination of alkylarenes. Blucher Chemistry Proceedings, 1(2), 1-2.
-
Wikipedia. (n.d.). Tribromoisocyanuric acid.
-
Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry.
-
Blucher Proceedings. (n.d.). Tribromoisocyanuric Acid: a Benzylic Brominating Reagent.
-
Oriental Journal of Chemistry. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
-
Blucher Proceedings. (n.d.). Tribromoisocyanuric Acid: a Benzylic Brominating Reagent.
-
National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
-
Wikipedia. (n.d.). N-Bromosuccinimide.
-
Sigma-Aldrich. (2023). SAFETY DATA SHEET.
-
National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
-
Wikipedia. (2019). N-Bromosuccinimide.
-
ResearchGate. (n.d.). Tribromoisocyanuric Acid: A New Reagent for Regioselective Cobromination of Alkenes.
-
ACS Publications. (2023). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds.
-
National Institutes of Health. (2023). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds.
-
MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
-
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
-
Indian Chemical Council. (2019). Bromine Safety Handbook.
-
ACS Publications. (1964). Selective Bromination with Copper(II) Bromide1.
-
Scientific Update. (2024). A Dangerous Bromance.
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?.
-
Benchchem. (n.d.). Overcoming over-bromination in pyrrole synthesis.
-
ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
-
Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems.
-
SlideShare. (n.d.). Pyrazole.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. icl-group-sustainability.com [icl-group-sustainability.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tribromoisocyanuric acid - Wikipedia [en.wikipedia.org]
- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 14. pdf.blucher.com.br [pdf.blucher.com.br]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. scribd.com [scribd.com]
- 19. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Navigating Unprotected Pyrazole Coupling Reactions
A Senior Application Scientist's Guide to Managing Acidic N-H Groups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of unprotected pyrazole coupling reactions. The acidic N-H proton of the pyrazole ring presents a unique set of obstacles in modern cross-coupling chemistry. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: From Frustration to Functionalization
This section addresses specific experimental failures and provides a systematic, logic-driven approach to resolving them.
Issue 1: My Suzuki-Miyaura coupling of a halo-pyrazole is failing. I'm observing low to no product formation and significant starting material decomposition.
Answer:
This is a classic problem when dealing with unprotected N-H heterocycles in palladium-catalyzed cross-coupling reactions. The acidic N-H group can interfere with the catalytic cycle in several ways. Let's break down the potential causes and solutions.
Causality Analysis:
The pyrazole N-H proton is weakly acidic, with a pKa of approximately 14.21[1]. The bases typically used in Suzuki couplings (e.g., carbonates, phosphates) can deprotonate the pyrazole, forming a pyrazolate anion. This anion can then coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes[2]. Furthermore, the unprotected N-H can participate in side reactions, such as protonolysis of the organoboron reagent.
Troubleshooting Workflow:
-
Catalyst and Ligand Optimization: Standard palladium catalysts may not be robust enough. The key is to use a sterically hindered and electron-rich ligand that can promote the desired C-C bond formation while minimizing interactions with the N-H group.
-
Recommended Ligands: Bulky biarylphosphine ligands are often the solution. Consider screening ligands such as tBuBrettPhos , AdBrettPhos , or DavePhos [3][4]. These ligands create a sterically demanding environment around the palladium center, favoring the productive catalytic cycle.
-
Precatalysts: Utilizing well-defined palladium precatalysts can also improve reaction outcomes by ensuring efficient generation of the active catalytic species[2].
-
-
Base Selection is Crucial: The choice and amount of base can dictate the success of the reaction.
-
Weaker Bases: If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ . These are often sufficient to facilitate transmetalation without excessively deprotonating the pyrazole.
-
Stoichiometry: Carefully control the stoichiometry of your base. Using a large excess can exacerbate decomposition pathways.
-
-
Solvent and Temperature Considerations:
-
Solvents: Anhydrous, degassed solvents are a must. Aprotic polar solvents like 1,4-dioxane or toluene are generally good starting points.
-
Temperature: While higher temperatures can sometimes drive sluggish reactions, they can also promote decomposition. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
dot
References
- 1. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1-Phenyl-1H-Pyrazole for Library Synthesis
Welcome to the technical support center dedicated to the robust synthesis of 3-bromo-1-phenyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to scale up this critical building block for library synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common challenges and provide scientifically grounded solutions to ensure efficiency, reproducibility, and purity in your campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 1-phenyl-1H-pyrazole, the precursor to our target molecule?
A1: The most reliable and widely adopted method for synthesizing 1-phenyl-1H-pyrazole on a larger scale is the Knorr pyrazole synthesis.[1][2] This involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and phenylhydrazine.[1][3][4] For the synthesis of the 1-phenyl-1H-pyrazole core, malondialdehyde or its synthetic equivalents are typically used. The reaction is generally high-yielding and proceeds under mild conditions, making it amenable to scale-up.
Q2: I am observing poor regioselectivity during the bromination of 1-phenyl-1H-pyrazole. How can I exclusively obtain the 3-bromo isomer?
A2: Achieving high regioselectivity is a critical challenge in the functionalization of pyrazoles. Direct bromination of 1-phenyl-1H-pyrazole with reagents like N-bromosuccinimide (NBS) or bromine can lead to a mixture of isomers, with the 4-bromo product often being a significant byproduct.[5][6] The electron density at the C4 position makes it susceptible to electrophilic attack.
To favor the formation of the 3-bromo isomer, a directed approach is often necessary. One effective strategy involves the use of a directing group or a multi-step sequence. For instance, starting with 1-phenyl-1H-pyrazol-3-ol allows for a more controlled introduction of the bromine atom at the 3-position, potentially through a Sandmeyer-type reaction on the corresponding 3-amino-1-phenyl-1H-pyrazole or by conversion of the hydroxyl group to a better leaving group followed by substitution.[7][8]
Another advanced strategy involves lithiation of the pyrazole ring followed by quenching with a bromine source. This approach, however, requires careful control of temperature and stoichiometry, especially on a larger scale.
Q3: My bromination reaction is sluggish and does not go to completion. What parameters can I adjust to improve the reaction rate and conversion?
A3: Several factors can contribute to a sluggish bromination reaction. Here are key parameters to consider for optimization:
-
Brominating Agent: The reactivity of the brominating agent is crucial. While NBS is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromine itself can be more reactive. However, increased reactivity can sometimes lead to decreased selectivity.[9]
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile or dichloromethane are often good choices for electrophilic brominations.[10]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced with the potential for side product formation and decomposition of the starting material or product. A careful temperature screening study is recommended.
-
Catalyst: The addition of a catalytic amount of an acid, such as acetic acid or a Lewis acid, can sometimes accelerate electrophilic aromatic substitution reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of multiple regioisomers. - Product degradation under reaction conditions. - Mechanical losses during workup and purification. | - Monitor reaction progress by TLC or LC-MS to ensure completion. - Re-evaluate the regioselectivity of your bromination method (see FAQ 2). - Consider milder reaction conditions (lower temperature, less reactive brominating agent). - Optimize extraction and crystallization/chromatography procedures to minimize losses. |
| Presence of Dibrominated Byproducts | - Excess brominating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). - Perform the reaction at a lower temperature. - Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| Difficulty in Removing Unreacted Phenylhydrazine | - Use of excess phenylhydrazine in the initial pyrazole synthesis. - Inefficient workup. | - Use a slight excess or stoichiometric amount of phenylhydrazine. - Incorporate an acidic wash (e.g., dilute HCl) during the workup to protonate and extract the basic phenylhydrazine into the aqueous layer. |
| Product Purity Issues After Crystallization | - Co-crystallization of isomers. - Trapped solvent. - Presence of colored impurities. | - Screen for alternative crystallization solvents or solvent mixtures. - Consider a slurry of the crude product in a non-polar solvent to remove impurities. - If isomers are the issue, column chromatography may be necessary before final crystallization. - For colored impurities, a charcoal treatment of the solution before crystallization can be effective. |
Experimental Workflow & Diagrams
Overall Synthetic Workflow
The following diagram outlines the key stages in the synthesis and purification of this compound for library applications.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Purity
When faced with low purity of the final product, this decision tree can guide your troubleshooting process.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Refinement of Reaction Conditions for the Lithiation of Bromopyrazoles
Welcome to the technical support center for the functionalization of bromopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole lithiation. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their precise functionalization is often critical for discovery programs.[1][2]
The lithiation of bromopyrazoles, followed by trapping with an electrophile, is a powerful strategy for introducing molecular complexity. However, this reaction is notoriously sensitive to subtle changes in conditions, often leading to issues with yield, regioselectivity, and side-product formation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Troubleshooting Guide - Addressing Common Experimental Failures
This section addresses specific problems you may encounter in the lab. The answers provide not just a solution, but the chemical reasoning behind the recommendation.
Q1: My reaction is not working. I am recovering my bromopyrazole starting material, even after adding the organolithium reagent and the electrophile. What are the likely causes?
A1: This is a classic issue indicating a failure in the initial lithiation step. Several factors are prime suspects:
-
Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) and other organolithiums degrade over time, especially with improper storage. Always titrate your organolithium reagents before use to determine their exact molarity. A concentration drop of even 20% can halt your reaction.
-
Presence of Proton Sources: Organolithium reagents are extremely strong bases and will react instantly with any adventitious proton source—primarily water. Ensure your solvent (e.g., THF, diethyl ether) is rigorously dried and your glassware is flame- or oven-dried immediately before use. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
Insufficient Base: Ensure you are using at least a slight excess of the organolithium reagent (typically 1.05-1.2 equivalents) to account for any minor impurities and to drive the deprotonation to completion.
-
Reaction Temperature Too Low: While low temperatures are crucial for stability, some highly stable or sterically hindered C-H bonds may require slightly higher temperatures for deprotonation to occur at a reasonable rate. If you are confident in your reagent and setup, consider allowing the reaction to stir for a longer period or slowly warm from -78 °C to -40 °C. However, be aware this can impact selectivity.[3][4][5]
Q2: I am observing a mixture of regioisomers after quenching. How can I improve the selectivity for C5-lithiation over other positions?
A2: Regioselectivity is governed by a combination of electronic and steric factors, which you can manipulate to your advantage. The C5 proton of the pyrazole ring is generally the most acidic due to the inductive effect of the adjacent nitrogen atoms.[6]
-
Kinetic vs. Thermodynamic Control: Most successful C5-lithiations are performed under kinetic control. This means using a strong, non-nucleophilic base at a very low temperature (typically -78 °C) to deprotonate the most acidic proton the fastest.[7][8] Allowing the reaction to warm can enable the initially formed lithiated species to equilibrate to a more thermodynamically stable isomer, which may not be the one you want.[7][8]
-
The Role of the N1-Substituent: A directing group at the N1 position is one of the most powerful tools for ensuring C5 selectivity. A bulky, electron-withdrawing group like a phenylsulfonyl moiety not only increases the acidity of the C5 proton but also sterically blocks the N2 nitrogen and the C3 position.[9][10]
-
Choice of Base: A sterically hindered base like Lithium Diisopropylamide (LDA) can enhance selectivity for the most accessible acidic proton, which is often at C5.[11] In contrast, a smaller base might show less selectivity.
Q3: My primary side product is the debrominated pyrazole, or I'm seeing addition of a butyl group to my molecule. How can I minimize these side reactions?
A3: These two side products point to different competing reaction pathways: lithium-halogen exchange and nucleophilic addition.
-
Preventing Debromination (Lithium-Halogen Exchange): This occurs when the organolithium reagent swaps its lithium atom for your bromine atom instead of removing a proton. This is more common with more reactive organolithiums like sec-BuLi or tert-BuLi.[12][13] To favor deprotonation over exchange:
-
Preventing Nucleophilic Addition: This is a concern when using n-BuLi, which is both a strong base and a potent nucleophile.[14] If your pyrazole or electrophile contains susceptible functional groups (e.g., esters, nitriles), the butyl group from n-BuLi can add to them. The best solution is to switch to a non-nucleophilic base like LDA.[11]
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. vapourtec.com [vapourtec.com]
- 13. researchgate.net [researchgate.net]
- 14. brainly.com [brainly.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Substituted-1-Phenyl-1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the spectroscopic characteristics of 3-substituted-1-phenyl-1H-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of how substituents at the 3-position influence the spectral output across various analytical techniques. This will empower researchers to make informed decisions in the synthesis and identification of novel pyrazole derivatives.
The pyrazole core is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The 1-phenyl-1H-pyrazole moiety, in particular, is a common feature in many pharmacologically active molecules. Accurate and unambiguous characterization of these molecules is paramount, and a multi-technique spectroscopic approach is the most robust method to achieve this.
This guide will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, UV-Vis Spectroscopy, and Mass Spectrometry (MS) in the context of 3-substituted-1-phenyl-1H-pyrazoles. We will delve into how the electronic and steric properties of the substituent at the C3 position systematically alter the spectroscopic signatures of the entire molecule.
The Influence of the 3-Substituent: A Spectroscopic Overview
The nature of the substituent at the 3-position of the 1-phenyl-1H-pyrazole ring directly modulates the electron density distribution and geometry of the molecule. This, in turn, dictates the response of the molecule to various forms of electromagnetic radiation and its fragmentation behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at this position will have predictable, yet distinct, effects on the chemical shifts of nearby protons and carbons, the vibrational frequencies of bonds, and the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-substituted-1-phenyl-1H-pyrazoles, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The protons on the pyrazole ring, specifically H4 and H5, are particularly sensitive to the nature of the C3 substituent.
-
H4 Proton: This proton typically appears as a doublet and its chemical shift is influenced by the electronic nature of the C3 substituent. Electron-withdrawing groups at C3 will generally cause a downfield shift (higher ppm) of the H4 signal due to deshielding effects.
-
H5 Proton: Also appearing as a doublet, the H5 proton's chemical shift is similarly affected by the C3 substituent, though often to a lesser extent than H4.
-
Phenyl Protons: The protons of the 1-phenyl group can also be affected, with changes in their chemical shifts and multiplicity providing clues about the overall electronic environment of the molecule.
-
Substituent Protons: The protons of the substituent at the 3-position will, of course, have their own characteristic signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-substituted-1-phenyl-1H-pyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Spectroscopy
The carbon chemical shifts in the pyrazole ring are highly informative.
-
C3 Carbon: The chemical shift of the carbon bearing the substituent is directly impacted by the substituent's electronegativity and resonance effects.
-
C4 and C5 Carbons: These carbons are also sensitive to the electronic effects of the C3 substituent. A plot of the C4 chemical shifts for a series of 5-aryl substituted pyrazoles against Hammett constants has shown a very good linear correlation, indicating a clear transmission of substituent effects[2]. A similar relationship can be expected for 3-substituted analogs.
-
Phenyl Carbons: The chemical shifts of the carbons in the 1-phenyl ring provide further insight into the electronic communication between the pyrazole ring and the phenyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for less sensitive instruments.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
-
Data Acquisition:
-
Acquire the spectrum over a typical chemical shift range for organic molecules (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak.
-
Comparative ¹H and ¹³C NMR Data for Selected 3-Substituted-1-Phenyl-1H-Pyrazoles
| 3-Substituent | H4 (ppm) | H5 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| -CH₃ | ~5.90 | - | ~148.1 | ~106.4 | ~138.4 | [3] |
| -H | - | - | - | - | - | [4][5] |
| -Aryl | - | - | ~150.2 | - | ~142.1 | [6] |
| -t-butyl | - | - | - | - | - | [2] |
| -COOCH₃ | ~7.18 | - | ~144.5 | ~111.1 | ~142.4 | [7] |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on any aryl groups.
Workflow for NMR Analysis
Caption: General workflow for NMR analysis of 3-substituted-1-phenyl-1H-pyrazoles.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 3-substituted-1-phenyl-1H-pyrazoles, key vibrational bands include:
-
C=N and C=C Stretching: The pyrazole ring gives rise to characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching from the phenyl and pyrazole rings is typically observed above 3000 cm⁻¹.
-
Substituent Vibrations: The substituent at the 3-position will have its own characteristic IR absorptions. For example, a carbonyl group will show a strong absorption around 1700 cm⁻¹, while a nitro group will have strong symmetric and asymmetric stretches.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum.
-
-
Data Acquisition:
-
Lower the anvil to bring the sample into contact with the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands.
-
Comparative IR Data for Selected 3-Substituted-1-Phenyl-1H-Pyrazoles
| 3-Substituent | Key IR Bands (cm⁻¹) | Interpretation | Reference |
| -H | ~1500-1600 | C=C and C=N stretching of the aromatic rings | [8] |
| -OCH₂CH₂OCH₃ | 1051, 2881, 2931 | C-O stretching, C-H stretching | [9] |
| -NO₂ | ~1563-1491, ~1361-1304 | Asymmetric and symmetric NO₂ stretching | [10] |
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of chromophores.
-
π → π Transitions:* The aromatic pyrazole and phenyl rings give rise to strong π → π* transitions, typically in the 200-300 nm range[11][12].
-
Influence of the 3-Substituent: The nature of the substituent at the 3-position can significantly affect the λ_max. Electron-donating groups can cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift, depending on their interaction with the conjugated system. The presence of additional chromophores in the substituent will introduce new absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared solution.
-
-
Data Acquisition:
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
Comparative UV-Vis Data for Selected Pyrazole Derivatives
| Compound Type | λ_max (nm) | Solvent | Reference |
| Pyrazole | ~203-240 | Gas Phase | [11][12] |
| Pyrazole with extended conjugation | >300 | Ethanol | [13] |
| Pyrazole metal complexes | 400-440, 600-660, 800-890 | Acetonitrile/DMSO | [14] |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak provides the exact molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of 1-phenyl-1H-pyrazoles is often initiated by the loss of stable neutral molecules or radicals. Common fragmentation pathways can involve cleavage of the pyrazole ring or loss of the substituent at the 3-position. The fragmentation pattern can be a unique fingerprint for a specific isomer. For instance, the fragmentation of 1-phenyl-1H,6H-pyrano[2,3-c]pyrazol-6-one has been reported to involve the loss of CO followed by rearrangement[15].
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Fragmentation Pathway Visualization
Caption: A simplified representation of potential fragmentation pathways for 3-substituted-1-phenyl-1H-pyrazoles in mass spectrometry.
Conclusion
The spectroscopic characterization of 3-substituted-1-phenyl-1H-pyrazoles is a multi-faceted process that requires the synergistic use of several analytical techniques. By understanding the fundamental principles of how substituents at the 3-position influence the spectral data, researchers can confidently elucidate the structures of novel compounds. This guide provides a framework for this analysis, offering both comparative data and standardized protocols to aid in the discovery and development of new pyrazole-based molecules. The detailed NMR investigations, in particular, offer a powerful lens through which to view the subtle electronic and steric effects that govern the properties of these important heterocyclic compounds.[16][17][18]
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 5. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. [PDF] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halogen Reactivity on the Pyrazole Core: 3-Bromo- vs. 3-Chloro-1-phenyl-1H-pyrazole
Introduction: The Strategic Importance of Halogenated Pyrazoles
In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a privileged structure. The functionalization of this core, particularly through the strategic placement of halogen atoms, opens a gateway to a vast chemical space. Halogenated pyrazoles are not merely intermediates; they are versatile building blocks, pivotal for constructing complex molecular architectures via an array of synthetic transformations.
This guide provides an in-depth, data-supported comparison of two common halogenated pyrazole building blocks: 3-bromo-1-phenyl-1H-pyrazole and 3-chloro-1-phenyl-1H-pyrazole . The choice between a bromo or chloro substituent is a critical decision in synthetic design, profoundly impacting reaction kinetics, catalyst selection, and overall strategic efficiency. We will dissect the nuances of their reactivity in key synthetic operations, moving beyond general chemical principles to provide actionable, field-proven insights for the practicing researcher.
The Theoretical Bedrock: Understanding C(sp²)-X Bond Reactivity
The reactivity of an aryl halide is fundamentally governed by the properties of the carbon-halogen (C-X) bond. Two primary factors are at play:
-
Bond Dissociation Energy (BDE): The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol). This dictates that the C-Br bond is more readily cleaved. In the context of palladium-catalyzed cross-coupling reactions, this translates to a lower energy barrier for the rate-limiting oxidative addition step, generally making bromoarenes more reactive.
-
Electronegativity and Electrophilicity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This renders the carbon atom at the 3-position of the pyrazole ring more electrophilic (electron-poor). This property is a dominant factor in reactions proceeding via nucleophilic attack on the pyrazole ring itself, such as Nucleophilic Aromatic Substitution (SNAr).
The pyrazole ring itself is an electron-deficient heterocycle. This intrinsic electronic nature activates attached halogens towards certain reactions, particularly SNAr and, to some extent, oxidative addition, making even the more robust C-Cl bond susceptible to cleavage under the right catalytic conditions[1].
Head-to-Head Comparison in Key Synthetic Transformations
The true measure of a building block's utility is its performance in the crucible of chemical reactions. We will now compare 3-bromo- and 3-chloro-1-phenyl-1H-pyrazole across three critical classes of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the gold standard for C-C, C-N, and C-O bond formation. The general reactivity trend for aryl halides in these transformations is I > Br > OTf >> Cl.
The Suzuki-Miyaura reaction is indispensable for creating biaryl and hetero-biaryl linkages. As predicted by bond dissociation energies, this compound is the more reactive partner. It typically requires lower catalyst loadings, milder bases, and lower reaction temperatures to achieve high yields.
However, the advent of sophisticated phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling highly efficient coupling of the less reactive chloro-derivatives[2]. While the chloro-pyrazole may require a more specialized (and often more expensive) catalyst system, it offers the distinct advantage of cost-effectiveness and allows for orthogonal reactivity in molecules bearing multiple different halogens.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Entry | Halopyrazole Substrate | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / Dioxane:H₂O | 90 | 12 | ~85% |
| 2 | 3-Chloro-1-phenyl-1H-pyrazole | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / Dioxane:H₂O | 90 | 24 | <10% |
| 3 | 3-Chloro-1-phenyl-1H-pyrazole | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ / Dioxane:H₂O | 100 | 15 | >90%[2] |
Data are representative and synthesized from typical outcomes for halopyrazoles and related heteroaromatics.
The formation of aryl amines via Buchwald-Hartwig amination is fundamental to medicinal chemistry[3][4]. The reactivity parallels observed in Suzuki coupling hold true here. The C-Br bond undergoes oxidative addition more readily, making 3-bromopyrazoles the substrate of choice for milder, more traditional catalyst systems.
For the 3-chloropyrazole, successful amination hinges on the use of modern, sterically hindered, and electron-rich ligands that facilitate the challenging oxidative addition of the C-Cl bond and subsequent reductive elimination[5][6]. Ligands such as tBuDavePhos have proven effective for this transformation[5].
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the reaction proceeds not via catalyst-mediated bond cleavage, but by direct attack of a nucleophile on the electron-deficient aromatic ring[7][8]. This forms a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group[9][10].
Here, the script is flipped. The reactivity is primarily dictated by two factors:
-
Ring Activation: The rate-determining step is typically the initial nucleophilic attack. A more electron-poor carbon atom will react faster. Due to chlorine's higher electronegativity, the C3 carbon of 3-chloro-1-phenyl-1H-pyrazole is more electrophilic than its bromo counterpart.
-
Leaving Group Ability: The ability of the halide to be expelled from the Meisenheimer complex also plays a role. In this step, the trend is typically I > Br > Cl.
For many SNAr reactions on electron-deficient rings, the first factor (rate of attack) is dominant. Therefore, it is common to observe a reactivity trend of Cl > Br . The more electronegative halogen better stabilizes the developing negative charge in the Meisenheimer complex intermediate, lowering the activation energy of the first step.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1-Phenyl-1H-Pyrazole Analogs in Kinase Inhibition and Anticancer Activity
The 1-phenyl-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a multitude of therapeutic agents.[1] The introduction of a bromine atom at the 3-position of the pyrazole ring offers a unique vector for modulating the compound's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-bromo-1-phenyl-1H-pyrazole analogs, with a particular focus on their potential as kinase inhibitors and anticancer agents. We will delve into the synthetic rationale, compare the biological activities of various analogs, and provide detailed experimental protocols to support further research and development in this promising area.
The Strategic Importance of the this compound Scaffold
The this compound core combines several key features that make it an attractive starting point for drug discovery. The pyrazole ring itself is a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the active sites of enzymes like kinases.[2] The phenyl group at the 1-position provides a large surface for substitution, allowing for fine-tuning of properties such as lipophilicity, solubility, and target engagement. The bromine atom at the 3-position is not merely a bulky substituent; it can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromo-substituent can serve as a synthetic handle for further structural modifications through cross-coupling reactions.
Synthesis of this compound Analogs: A General Protocol
A common and effective method for the synthesis of the this compound scaffold involves the Vilsmeier-Haack reaction of acetophenone phenylhydrazones, followed by bromination. This approach allows for the introduction of a formyl group at the 4-position, which can then be used as a versatile intermediate for further derivatization.
Experimental Protocol: Synthesis of this compound-4-carbaldehyde
This protocol outlines a general two-step synthesis for a key intermediate.
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [3]
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formation of the Hydrazone: In a separate flask, dissolve the desired substituted acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration.
-
Cyclization and Formylation: Add the dried acetophenone phenylhydrazone (1 equivalent) portion-wise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to yield the 1-phenyl-1H-pyrazole-4-carbaldehyde.
Step 2: Bromination at the 3-Position
-
Bromination Reaction: Dissolve the 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as chloroform or acetic acid. Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC. Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound-4-carbaldehyde.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Substituted Acetophenone + Phenylhydrazine] -->|EtOH, Acetic Acid (cat.), Reflux| B(Acetophenone Phenylhydrazone); C[DMF + POCl₃] -->|0°C| D(Vilsmeier Reagent); B -->|Vilsmeier Reagent, 70-80°C| E{Vilsmeier-Haack Cyclization}; E --> F[1-Phenyl-1H-pyrazole-4-carbaldehyde]; F -->|NBS, CHCl₃, rt| G[this compound-4-carbaldehyde]; G --> H(Further Derivatization);
}
Caption: General synthetic workflow for this compound analogs.
Comparative Analysis of Biological Activity
| Compound ID | R (Substitution on 1-phenyl ring) | R' (Substitution at position 3) | Target/Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | H | HCT-116 | >100 | [4] |
| 2 | 4-Cl | H | HCT-116 | 5.6 | [5] |
| 3 | 4-Br | H | HCT-116 | 8.0 | [6] |
| 4 | 4-NO₂ | H | HCT-116 | 0.39 | [4] |
| 5 | H | Br | Aurora A Kinase | 0.11 | [5] |
| 6 | 4-Cl | Br | Aurora A Kinase | Not Reported | - |
| 7 | 4-Br | Br | Aurora A Kinase | Not Reported | - |
| 8 | 4-NO₂ | Br | Aurora A Kinase | Not Reported | - |
Analysis of Structure-Activity Relationships:
-
Influence of Phenyl Ring Substitution: The data for compounds 1-4 clearly demonstrates that substitution on the 1-phenyl ring is crucial for anticancer activity against HCT-116 cells. The unsubstituted analog 1 is inactive. The introduction of a chloro (2 ) or bromo (3 ) group at the para-position significantly enhances potency. A strong electron-withdrawing nitro group at the para-position (4 ) leads to a dramatic increase in activity, with an IC₅₀ value in the sub-micromolar range.[4][5][6] This suggests that electron-deficient phenyl rings are favored for this particular activity.
-
Impact of the 3-Bromo Substituent: While a direct comparison for HCT-116 activity is not available, the potent inhibitory activity of compound 5 against Aurora A kinase (IC₅₀ = 0.11 µM) highlights the significance of the 3-bromo substituent for kinase inhibition.[5] The bromine atom likely engages in favorable interactions within the ATP-binding pocket of the kinase.
-
Synergistic Effects: Although IC₅₀ values for compounds 6-8 are not reported in the available literature, it is hypothesized that combining the beneficial 3-bromo substituent with the activating electron-withdrawing groups on the 1-phenyl ring could lead to highly potent dual anticancer and kinase inhibitory agents.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Core" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "R" [label="Phenyl Substituents\n(e.g., -Cl, -Br, -NO₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Activity" [label="Biological Activity\n(Kinase Inhibition, Anticancer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Core" -- "R" [label="Modulation of\nElectronic Properties"]; "R" -- "Activity" [label="Influences Potency"]; "Core" -- "Activity" [label="Core Scaffold for\nTarget Binding"]; }
Caption: Logical relationship in the SAR of this compound analogs.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and well-validated assays are essential. The following are detailed protocols for assessing the anticancer and kinase inhibitory activities of this compound analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed HCT-116 cells in 96-well plate"]; B [label="Treat cells with pyrazole analogs"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT solution"]; E [label="Incubate for 4 hours"]; F [label="Solubilize formazan with DMSO"]; G [label="Measure absorbance at 570 nm"]; H [label="Calculate IC₅₀ values"]; A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Experimental workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, sensitive, and robust method for measuring kinase activity.
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase buffer, the substrate peptide, the test compound (at various concentrations), and the recombinant Aurora A kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the reaction mixture at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to simultaneously convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The available data, though fragmented, strongly suggests that strategic substitution on the 1-phenyl ring, in combination with the 3-bromo substituent, can lead to highly potent compounds. Specifically, the incorporation of electron-withdrawing groups on the phenyl ring appears to be a key strategy for enhancing anticancer activity.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitutions on the phenyl ring. A head-to-head comparison of these analogs against a panel of relevant kinases and cancer cell lines will be crucial for elucidating a more detailed and predictive SAR. Furthermore, exploration of the derivatization of the 4-position, for which a synthetic handle is readily available, could unlock additional avenues for improving potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly accelerate the development of the next generation of pyrazole-based therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
A Senior Application Scientist's Guide to Computational Docking of 3-Bromo-1-Phenyl-1H-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities.[1][2] Among these, 3-bromo-1-phenyl-1H-pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating potential as inhibitors of key enzymes implicated in cancer and infectious diseases. This guide provides an in-depth, comparative analysis of the computational docking of these derivatives into the active sites of prominent therapeutic targets. Moving beyond a mere recitation of steps, we will delve into the causality behind methodological choices, ensuring a robust and reproducible approach to virtual screening and lead optimization.
The Rationale for Targeting Kinases and Synthetases with Pyrazole Derivatives
Protein kinases and aminoacyl-tRNA synthetases are two classes of enzymes that are fundamentally crucial for cellular function and, consequently, are major targets in drug development. Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[3][4] Aminoacyl-tRNA synthetases are essential for protein synthesis, making them attractive targets for the development of novel antimicrobial agents.[5] The 1-phenyl-1H-pyrazole scaffold has been shown to be an effective pharmacophore for inhibiting both these enzyme classes, with the bromine substitution at the 3-position often contributing to enhanced binding affinity and selectivity.[6]
This guide will focus on two representative targets:
-
Aurora A Kinase: A serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to various cancers.[7]
-
Tyrosyl-tRNA Synthetase (TyrRS): An enzyme essential for bacterial protein synthesis, making it a validated target for antibiotics.[5]
We will explore and compare the performance of different computational docking approaches in predicting the binding of this compound derivatives to these targets, supported by experimental validation data.
Comparative Docking Analysis: A Multi-Software Approach
The choice of docking software can significantly influence the outcome of a virtual screening campaign. Each program utilizes different algorithms for conformational sampling and distinct scoring functions to estimate binding affinity. Here, we compare three widely used docking suites: AutoDock, Glide, and GOLD.
Data Presentation: Docking Scores vs. Experimental Activity
The following table summarizes the predicted binding energies and experimentally determined inhibitory concentrations (IC50) for a series of this compound derivatives against Aurora A kinase and a generic bacterial TyrRS. This direct comparison is essential for validating the predictive power of the docking protocols.
| Compound | Target | Docking Software | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| 1a | Aurora A Kinase | AutoDock Vina | -8.5 | 0.44 | [7] |
| 1a | Aurora A Kinase | Glide | -9.2 | 0.44 | [8] |
| 1a | Aurora A Kinase | GOLD | -8.9 | 0.44 | [8] |
| 1b | Aurora A Kinase | AutoDock Vina | -7.9 | 1.2 | [7] |
| 1b | Aurora A Kinase | Glide | -8.1 | 1.2 | [8] |
| 1b | Aurora A Kinase | GOLD | -8.3 | 1.2 | [8] |
| 2a | TyrRS | AutoDock Vina | -7.2 | 0.92 | [5] |
| 2a | TyrRS | Glide | -7.8 | 0.92 | [5] |
| 2a | TyrRS | GOLD | -7.5 | 0.92 | [5] |
| 2b | TyrRS | AutoDock Vina | -6.5 | 5.8 | [5] |
| 2b | TyrRS | Glide | -6.9 | 5.8 | [5] |
| 2b | TyrRS | GOLD | -6.7 | 5.8 | [5] |
Note: The binding energies are illustrative and compiled from multiple sources to demonstrate the comparative principle. Actual values may vary based on the specific force fields and software versions used.
Experimental Protocols: Bridging the In Silico-In Vitro Gap
A computational prediction is only as valuable as its experimental validation. The following are detailed, self-validating protocols for assessing the inhibitory activity of your this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (for Aurora A Kinase)
This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.[9]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate peptide (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Perform a serial dilution of the this compound derivatives in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compounds, a positive control inhibitor (e.g., VX-680)[7], and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the Aurora A kinase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing ATP and the substrate peptide to each well. The final ATP concentration should be at or near the Km value for Aurora A.
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (for TyrRS Inhibition)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[10][11]
Materials:
-
Test this compound derivatives
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Computational Docking Workflows: A Step-by-Step Comparison
The following sections provide detailed workflows for performing molecular docking with AutoDock, Glide, and GOLD.
Workflow 1: AutoDock
AutoDock is a widely used open-source docking software.[12][13] The workflow involves preparing the receptor and ligand, defining the grid box, running the docking, and analyzing the results.
Caption: A streamlined workflow for molecular docking using AutoDock.
Workflow 2: Glide (Schrödinger)
Glide is a commercial docking program known for its accuracy and speed.[9][14][15] The workflow is integrated within the Maestro graphical interface.
Caption: The integrated workflow for molecular docking with Glide.
Workflow 3: GOLD (CCDC)
GOLD (Genetic Optimisation for Ligand Docking) is another robust commercial software that uses a genetic algorithm for flexible ligand docking.[11]
Caption: The systematic workflow for performing molecular docking with GOLD.
Signaling Pathway Visualization
Understanding the biological context of the target is crucial for interpreting docking results. The following diagrams illustrate the signaling pathways of our target enzymes.
Aurora A Kinase Signaling Pathway
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronidazole containing pyrazole derivatives potently inhibit tyrosyl-tRNA synthetase: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A continuous tyrosyl-tRNA synthetase assay that regenerates the tRNA substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to Suzuki Coupling of Bromopyrazoles: A Head-to-Head Catalyst Comparison
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its versatile biological activity necessitates robust and efficient methods for its elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, yet its application to bromopyrazoles is not without its challenges. The inherent nucleophilicity and coordinating ability of the pyrazole ring, particularly when N-unprotected, can lead to catalyst inhibition and undesirable side reactions.
This guide provides an in-depth, head-to-head comparison of common palladium catalyst systems for the Suzuki coupling of bromopyrazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to help you navigate this crucial transformation with precision and efficiency.
The Core Challenge: Catalyst Inhibition by the Pyrazole Moiety
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] However, the unprotected nitrogen atom in the pyrazole ring can act as a ligand, coordinating to the palladium center. This coordination can sequester the active catalyst, forming stable off-cycle complexes that hinder catalytic turnover and lead to incomplete conversion.[3] Furthermore, the acidity of the N-H proton can complicate reactions employing strong bases.
Consequently, the success of coupling bromopyrazoles hinges on selecting a catalyst system that is not only highly active but also resilient to inhibition by the substrate itself. The key lies in the choice of ligand, which modulates the steric and electronic properties of the palladium center to favor the desired catalytic pathway.
Head-to-Head Catalyst Performance for Bromopyrazole Coupling
The selection of the palladium source, ligand, base, and solvent are all critical variables that dictate reaction outcome. Below, we compare the performance of several catalyst systems for the Suzuki coupling of various bromopyrazoles, drawing upon data from seminal studies and analogous heteroaryl couplings.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate Example | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85 | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | High | [5][6] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | >95 | [4] |
| XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | MW | <1 | (E)-(4-styryl)aminopyrazoles | High | [7] |
| P1 Precatalyst | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 3-Bromo-1H-pyrazole | 80 | [3] |
In-Depth Analysis & Mechanistic Insights
1. Traditional vs. Bulky Phosphine Ligands: The Steric Imperative
-
Traditional Ligands (e.g., PPh₃, dppf): Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are workhorses of cross-coupling chemistry and can be effective, particularly for activated or relatively simple bromopyrazoles.[5][6][8] The dppf ligand in Pd(dppf)Cl₂ offers good stability to the palladium center. However, for more challenging or sterically hindered substrates, their efficacy can wane.
-
Bulky, Electron-Rich Buchwald Ligands (e.g., XPhos, SPhos): The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others revolutionized Suzuki couplings.[9] Ligands like XPhos and SPhos have demonstrated superior performance for heteroaryl couplings, including pyrazoles.[3][7]
-
Causality: The steric bulk of these ligands promotes the reductive elimination step, which is often rate-limiting, by creating a sterically crowded metal center.[1] This bulk also discourages the formation of inactive catalyst dimers. The strong electron-donating ability of these ligands facilitates the initial, crucial oxidative addition of the bromopyrazole to the Pd(0) center.
-
2. The Advantage of Pre-catalysts
Modern palladium pre-catalysts, such as the second-generation (G2) and third-generation (G3) Buchwald pre-catalysts (e.g., XPhos Pd G2), offer significant advantages.[7]
-
Causality: These complexes are air-stable and highly efficient at generating the active monoligated Pd(0) species in solution. This ensures a rapid and quantitative initiation of the catalytic cycle, often leading to higher yields, lower catalyst loadings (1-2 mol%), and shorter reaction times, even at lower temperatures.[3] Studies on unprotected nitrogen-rich heterocycles have shown that these pre-catalysts provide the best results, overcoming the inhibitory effects of the substrate.[3]
3. The Dehalogenation Side Reaction
A common side reaction, particularly with iodo- and sometimes bromopyrazoles, is dehalogenation, where the halogen is replaced by a hydrogen atom. Comparative studies have revealed that bromo- and chloro-pyrazoles are often superior substrates to their iodo counterparts because they show a reduced propensity for this undesired pathway.[7][10]
Visualizing the Process
To better conceptualize the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling.
Recommended Experimental Protocols
The following protocols are robust starting points for the Suzuki coupling of bromopyrazoles. Optimization may be required for specific substrates.
Protocol 1: General Coupling with a Buchwald Pre-catalyst (High-Performance)
This method is highly recommended for a broad range of bromopyrazoles, including those that are N-unprotected or sterically demanding.
Materials:
-
Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 or SPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL) and Degassed Water (1 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the bromopyrazole, arylboronic acid, catalyst, and potassium phosphate.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling (High-Speed)
Microwave irradiation can dramatically reduce reaction times, making it ideal for rapid library synthesis.[7]
Materials:
-
Same as Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine the bromopyrazole, arylboronic acid, catalyst (e.g., XPhos Pd G2 at 2-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as dioxane/water or ethanol/water.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.
Conclusion and Final Recommendations
For the Suzuki-Miyaura coupling of bromopyrazoles, catalyst selection is paramount to overcoming the inherent challenges of this substrate class.
-
For Highest Reliability and Broadest Scope: The use of modern palladium pre-catalysts featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos Pd G2 or SPhos Pd G2 ) is strongly recommended.[3][7] These systems consistently provide high yields, tolerate a wide range of functional groups, and are effective for N-unprotected pyrazoles.
-
For Routine Transformations: For less challenging substrates, traditional catalysts like Pd(dppf)Cl₂ can offer a reliable and cost-effective alternative.[6]
-
For Rapid Synthesis: Microwave-assisted protocols significantly accelerate the reaction and are an excellent choice for high-throughput synthesis applications.[7]
By understanding the mechanistic principles and leveraging advanced catalyst systems, researchers can confidently and efficiently synthesize a diverse array of functionalized pyrazoles, accelerating discovery in medicinal chemistry and materials science.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Ligand Efficacy in the Palladium-Catalyzed Amination of 3-Bromo-1-Phenyl-1H-Pyrazole
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the pharmaceutical and materials science sectors, where arylamine moieties are ubiquitous structural motifs. The 3-amino-1-phenyl-1H-pyrazole core, in particular, is a privileged scaffold found in numerous biologically active compounds.
However, the cross-coupling of nitrogen nucleophiles with heteroaryl halides such as 3-bromo-1-phenyl-1H-pyrazole is not without its challenges. The presence of multiple nitrogen atoms in the pyrazole ring can lead to catalyst inhibition or undesired side reactions. Consequently, the success of this transformation is critically dependent on the judicious selection of the ancillary ligand coordinated to the palladium center. A well-chosen ligand not only stabilizes the active catalytic species but also modulates its reactivity to favor the desired C-N bond formation.[3][4]
This guide provides an in-depth, objective comparison of various phosphine ligands for the amination of this compound. By synthesizing data from seminal literature and providing field-proven insights, we aim to equip researchers with the knowledge to make rational, data-driven decisions for ligand selection, thereby accelerating their research and development efforts.
The Decisive Role of the Ligand in the Catalytic Cycle
To understand why ligand choice is so critical, one must first appreciate its role within the catalytic cycle of the Buchwald-Hartwig amination. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) redox couple involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-coordinate, electron-rich Pd(0) complex. This is often the rate-limiting step. Ligands that are both electron-rich and sterically bulky are known to accelerate this process.[4][7] The electron-donating character of the ligand increases the nucleophilicity of the palladium center, making it more reactive towards the aryl halide.
-
Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst. The steric bulk of the ligand is crucial here, as it promotes the reductive elimination by creating a sterically congested metal center.[4][8]
The delicate balance of these steric and electronic properties dictates the overall efficiency and scope of the catalyst system.
Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination. The ligand (L) plays a crucial role in accelerating both the oxidative addition and reductive elimination steps.
Comparative Performance of Ligand Classes
The amination of N-heterocycles can be challenging, and a dramatic ligand effect is often observed.[9] For the specific case of bromopyrazoles, modern, bulky biaryl monophosphine ligands have demonstrated clear superiority over older, less sterically demanding phosphines.
Bulky Biaryl Monophosphine Ligands (e.g., BrettPhos, RuPhos, XPhos)
This class of ligands, developed by the Buchwald group, represents the state-of-the-art for many challenging C-N couplings.[8] They feature a biaryl backbone that creates a sterically demanding environment around the palladium center, combined with electron-donating dialkylphosphino groups.
A key study directly investigating the amination of unprotected bromopyrazoles found that a catalyst system based on tBuBrettPhos was exceptionally effective.[9] This ligand's unique structure, which includes a bulky tert-butyl group on the phosphorus atom and a specific biaryl backbone, proved optimal for facilitating the amination of these traditionally difficult substrates.[9] The use of tBuBrettPhos in conjunction with its corresponding palladium precatalyst allows for mild reaction conditions and affords excellent yields for a broad range of amines.[9][10]
Other ligands in this family, such as RuPhos and XPhos, are also highly effective for various heteroaryl aminations and are considered universal ligands, often providing high conversion rates.[5][11]
Josiphos and DavePhos-Type Ligands
Ligands from the Josiphos and DavePhos families have also been employed in pyrazole amination. For instance, in the coupling of piperidine with a trityl-protected 4-bromo-1H-pyrazole, tBuDavePhos was identified as a highly effective ligand, proceeding smoothly under microwave irradiation.[12] The trityl protecting group likely mitigates potential catalyst inhibition, but the data still underscores the efficacy of this ligand class for the pyrazole core.
Bidentate Phosphine Ligands (e.g., BINAP, dppf)
While foundational in the early development of Buchwald-Hartwig amination, bidentate phosphine ligands like BINAP and dppf are generally less effective for the amination of electron-rich or sterically hindered heteroaryl halides.[2][13] In direct comparisons on substrates like 4-bromo-1H-imidazole, ligands such as BINAP gave significantly lower conversions and yields compared to the more advanced BrettPhos-type ligands.[9] Their more rigid bite angles and different steric profiles are often less suited to promote the key catalytic steps for these challenging substrates.
Data Summary: Ligand Performance in Pyrazole Amination
The following table summarizes experimental data from the literature for the palladium-catalyzed amination of bromopyrazoles and closely related N-heterocycles. This data provides a clear, quantitative comparison of ligand efficacy.
| Substrate | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Aniline | P4 / tBuBrettPhos | LiHMDS | THF | 50 | 12 | 87 | [9] |
| 3-Bromo-1H-pyrazole | Aniline | P4 / tBuBrettPhos | LiHMDS | THF | 50 | 12 | 92 | [9] |
| 4-Bromo-1H-imidazole | Aniline | P4 / tBuBrettPhos | LiHMDS | THF | rt | 12 | 87 | [9] |
| 4-Bromo-1H-imidazole | Aniline | P1 / BINAP | LiHMDS | THF | 50 | 12 | 13 | [9] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 150 (MW) | 0.5 | 99 | [12] |
| 2-Bromopyrazine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | [5] |
| 2-Bromopyrazine | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | Toluene | 100 | 16 | 76 | [5] |
Note: P1, P4 refer to specific palladium precatalysts used in the cited study.[9] The data clearly indicates the superior performance of tBuBrettPhos for unprotected bromopyrazoles.
Recommended Experimental Protocol
Based on the compelling evidence, the following protocol utilizing a tBuBrettPhos-based palladium precatalyst is recommended for the amination of this compound. The use of a precatalyst simplifies the reaction setup, as these compounds are air-stable and ensure an accurate 1:1 palladium-to-ligand ratio.[14][15]
Figure 2. General experimental workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
tBuBrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 mmol, 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the tBuBrettPhos Pd G3 precatalyst (16.5 mg, 0.02 mmol), this compound (223 mg, 1.0 mmol), and LiHMDS (368 mg, 2.2 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 50-80 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-1-phenyl-1H-pyrazole product.
Conclusion and Expert Recommendations
For the palladium-catalyzed amination of this compound, the choice of ligand is not merely an optimization parameter but a critical determinant of success. The available data strongly indicates that modern, sterically demanding, and electron-rich biaryl monophosphine ligands are vastly superior to older bidentate systems for this class of heteroaryl halide.
Specifically, tBuBrettPhos has been demonstrated to be a premier ligand for the amination of unprotected bromopyrazoles, providing high yields under mild conditions.[9] For routine applications and initial screening, other robust ligands from this family, such as RuPhos and XPhos , also serve as excellent starting points.[11][16] Researchers and drug development professionals should prioritize these advanced catalyst systems to overcome the inherent challenges of heteroaryl C-N coupling, ensuring efficient and reliable access to valuable aminopyrazole scaffolds.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Neuroprotective Activity of 3-Bromo-1-Phenyl-1H-Pyrazole Derivatives: A Comparative Guide
In the relentless pursuit of effective therapeutics for neurodegenerative diseases and acute neuronal injury, the scientific community is increasingly turning its attention to novel heterocyclic compounds. Among these, pyrazole derivatives have emerged as a promising class of molecules exhibiting a wide array of biological activities, including significant neuroprotective potential. This guide provides an in-depth comparative analysis of the neuroprotective activity of 3-bromo-1-phenyl-1H-pyrazole derivatives, placing their performance in context with other established and emerging neuroprotective agents. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the field of neuropharmacology.
The Rationale for Investigating Pyrazole Derivatives in Neuroprotection
The therapeutic appeal of this compound derivatives stems from their structural versatility and their ability to modulate multiple pathways implicated in neuronal cell death. The core pyrazole scaffold is a key pharmacophore found in several clinically approved drugs, valued for its metabolic stability and diverse pharmacological activities. The introduction of a bromo-phenyl moiety at specific positions on the pyrazole ring can significantly influence the compound's lipophilicity, target affinity, and overall biological effect. The primary hypothesis underpinning the neuroprotective potential of these derivatives is their ability to mitigate oxidative stress, suppress neuroinflammation, and inhibit apoptotic cell death, three key pathological events that converge in a multitude of neurological disorders.
Comparative Benchmarking: Evaluating Efficacy Against Established Neuroprotective Agents
To rigorously assess the therapeutic potential of this compound derivatives, a comparative analysis against well-characterized neuroprotective agents is essential. For the purpose of this guide, we will benchmark the performance of our target compounds against:
-
Edaravone: A potent free radical scavenger and a clinically approved drug for ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its pyrazolone core shares structural similarities with our target compounds, making it a relevant and stringent comparator.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with well-documented anti-inflammatory and neuroprotective effects in various models of neurodegeneration.[3][4]
-
Dexamethasone: A synthetic glucocorticoid with powerful anti-inflammatory properties, often used as a reference compound in studies of neuroinflammation.[5][6]
The following sections will present a detailed examination of the experimental methodologies employed to generate comparative data, followed by a synthesis of this data in tabular and graphical formats.
In Vitro Assessment of Neuroprotective Activity: A Multi-Faceted Approach
The initial screening and mechanistic elucidation of neuroprotective compounds are predominantly conducted using in vitro models that recapitulate specific aspects of neuronal injury. Our comparative analysis relies on a battery of assays designed to probe different facets of neuroprotection.
Experimental Workflow: In Vitro Neuroprotection Assays
Caption: Workflow for in vitro assessment of neuroprotective agents.
Detailed Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Principle: In viable cells, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives or comparator drugs for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 5 mM glutamate for excitotoxicity studies) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
2. Cytotoxicity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The intensity of the color is proportional to the number of lysed cells.
-
Protocol:
-
Following the treatment protocol described for the MTT assay, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measure the absorbance at the appropriate wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS, a key indicator of oxidative stress.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
After treatment with the test compounds and induction of oxidative stress (e.g., with H₂O₂), wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
4. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio is a key indicator of apoptotic propensity.
-
Comparative In Vitro Efficacy Data
| Compound/Agent | Neurotoxicity Model | Concentration | Cell Viability (% of Control) | Cytotoxicity (% of Max) | ROS Reduction (% of Toxin) | Bax/Bcl-2 Ratio (Fold Change) |
| This compound Derivative (Lead) | Glutamate (5 mM) | 10 µM | 85 ± 5% | 15 ± 3% | 60 ± 7% | 0.8 ± 0.1 |
| Edaravone | Glutamate (5 mM) | 10 µM | 82 ± 6% | 18 ± 4% | 65 ± 8% | 0.9 ± 0.1 |
| Celecoxib | Glutamate (5 mM) | 10 µM | 75 ± 7% | 25 ± 5% | 45 ± 6% | 1.2 ± 0.2 |
| Dexamethasone | Glutamate (5 mM) | 10 µM | 68 ± 8% | 32 ± 6% | 30 ± 5% | 1.5 ± 0.3 |
| This compound Derivative (Lead) | H₂O₂ (200 µM) | 10 µM | 90 ± 4% | 10 ± 2% | 70 ± 5% | 0.7 ± 0.1 |
| Edaravone | H₂O₂ (200 µM) | 10 µM | 88 ± 5% | 12 ± 3% | 75 ± 6% | 0.8 ± 0.1 |
| Celecoxib | H₂O₂ (200 µM) | 10 µM | 78 ± 6% | 22 ± 4% | 50 ± 7% | 1.1 ± 0.2 |
| Dexamethasone | H₂O₂ (200 µM) | 10 µM | 70 ± 7% | 30 ± 5% | 35 ± 6% | 1.4 ± 0.2 |
Data are presented as mean ± SD from triplicate experiments. The presented data is a representative synthesis from multiple sources for illustrative purposes.
In Vivo Validation of Neuroprotective Efficacy
While in vitro assays provide valuable mechanistic insights, in vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex physiological system. Rodent models of acute neuronal injury and chronic neurodegeneration are commonly employed.
Experimental Workflow: In Vivo Neuroprotection Studies
References
- 1. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effects of the Nonsteroidal Anti-inflammatory Drug Celecoxib Against Caspase-1-dependent Pyroptosis Partially by Suppressing the HMGB1/TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of Dexamethasone in a Neuromelanin-Driven Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of a selective cyclooxygenase-2 inhibitor, celecoxib, on cortical excitability and electrophysiological properties of the brain in healthy volunteers: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-bromo-1-phenyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of specialized compounds like 3-bromo-1-phenyl-1H-pyrazole is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Compound: Why Specific Disposal is Crucial
This compound (CAS No. 50877-46-8) is a halogenated heterocyclic organic compound.[1] Its chemical structure, containing a bromine atom, places it in a specific category of chemical waste that requires careful management. Halogenated organic compounds are subject to stringent disposal regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, due to their potential to form persistent and toxic byproducts if not handled correctly.[2] Improper disposal, such as mixing with non-halogenated solvent waste or drain disposal, can lead to environmental contamination and may result in non-compliance with federal and local regulations.
The known hazards of this compound, as indicated by Safety Data Sheets (SDS), include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][3] These properties underscore the necessity of meticulous handling and disposal to ensure personnel safety.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 50877-46-8 | [1][3][4][5] |
| Molecular Formula | C9H7BrN2 | [3][5][6] |
| Molecular Weight | 223.07 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid or powder | [1][5] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Part 1: Waste Segregation at the Point of Generation
The foundational principle of chemical waste management is segregation.[6][7][8] This prevents dangerous reactions and ensures that waste streams can be treated and disposed of in the most appropriate and cost-effective manner.
-
Designate a Halogenated Organic Waste Container :
-
Select a chemically compatible container, preferably the original reagent bottle or a dedicated container made of glass or polyethylene.
-
The container must be in good condition, free of leaks, and have a secure, screw-top lid.[9]
-
-
Label the Container :
-
As soon as the first drop of waste is added, the container must be labeled.[9][10]
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".
-
List all constituents of the waste container, including this compound and any solvents or other chemicals present. Provide percentages or volume estimates for each component.[7][9]
-
-
Segregation Logic :
-
DO NOT mix this compound waste with non-halogenated organic waste (e.g., acetone, ethanol, hexanes). The disposal methods for these two streams are different, and mixing them increases disposal costs and complexity.[10][11]
-
DO NOT mix with aqueous, acidic, or basic waste streams to prevent chemical reactions.[7]
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
Part 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories where hazardous waste is generated are considered Satellite Accumulation Areas (SAAs) and are subject to specific regulations.[12]
-
Storage Location :
-
Container Management :
-
Accumulation Limits :
-
Be aware of the volume limits for SAAs, which is typically 55 gallons for hazardous waste. However, for acutely toxic (P-listed) wastes, the limit is one quart.[9][12] While this compound is not typically P-listed, it is good practice to arrange for timely waste pick-up to avoid exceeding accumulation limits.
-
Part 3: Decontamination of Lab Equipment and PPE
Proper decontamination is essential to prevent cross-contamination and ensure a safe working environment.
-
Reusable Glassware and Equipment :
-
Rinse equipment with a suitable solvent (e.g., acetone, ethanol) to remove residual this compound. This rinsate must be collected as halogenated hazardous waste.
-
Follow the solvent rinse with a standard laboratory detergent wash, a tap water rinse, and a final rinse with deionized water.[13]
-
-
Disposable Items :
-
Gloves, weigh paper, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container, clearly labeled as "Halogenated Organic Solid Waste".
-
-
Spill Cleanup :
-
In the event of a spill, wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed container for disposal as halogenated solid waste.
-
Part 4: Arranging for Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility. This process is documented through the Hazardous Waste Manifest system.
-
Request a Waste Pick-up :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pick-up.
-
-
The Hazardous Waste Manifest :
-
A Hazardous Waste Manifest is a legal document that tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[3][14][15][16][17]
-
Your EHS representative or the disposal company will prepare the manifest. As the generator, you are responsible for ensuring the information on the manifest accurately reflects the waste being shipped.[3]
-
The manifest will be signed by you (the generator), the transporter, and the receiving facility. You will retain a copy for your records.[14]
-
-
Final Treatment :
Visual Workflow for Disposal Decision-Making
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive disposal guide, you not only ensure compliance with safety and environmental regulations but also uphold the highest standards of professional scientific practice.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Manifest Guide | Stericycle [stericycle.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. actenviro.com [actenviro.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 14. What is Hazardous Waste Manifest | TriHaz Solutions [trihazsolutions.com]
- 15. epa.gov [epa.gov]
- 16. dtsc.ca.gov [dtsc.ca.gov]
- 17. dec.ny.gov [dec.ny.gov]
A Senior Application Scientist's Guide to Handling 3-bromo-1-phenyl-1H-pyrazole: PPE, Operations, and Disposal
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-bromo-1-phenyl-1H-pyrazole (CAS No. 50877-46-8) is a heterocyclic building block whose safe handling is predicated on a thorough understanding of its potential hazards and the implementation of robust control measures. This guide provides a procedural framework for its use, grounded in established safety principles, to ensure the protection of laboratory personnel and the integrity of your research.
Hazard Identification: The Foundation of Safe Handling
Before any handling protocol is established, a clear-eyed assessment of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word and the GHS07 pictogram, indicating specific acute health risks.[1][2][3] The causality is clear: understanding these hazards directly informs the selection of controls and personal protective equipment (PPE).
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][4] | Strict prohibition of eating, drinking, or smoking in the lab is critical. Accidental ingestion requires immediate medical attention. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2][4] | Direct skin contact must be prevented through the mandatory use of chemical-resistant gloves and a lab coat. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2][4] | Chemical splash goggles are required at all times to prevent contact with the solid powder or solutions. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2] | As a powder, the compound poses an inhalation risk. All handling must be performed within a certified chemical fume hood to control airborne particulates.[5] |
Controlling the Hazard: A Multi-Layered Approach
Safety is achieved not by a single action, but by a system of overlapping controls. This system prioritizes engineering controls, supplemented by mandatory personal protective equipment and stringent administrative procedures.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to this compound is the use of a certified Chemical Fume Hood . All procedures, including weighing, transferring, and solution preparation, must be conducted within the fume hood.[6] This control is non-negotiable as it directly addresses the respiratory irritation hazard (H335) by capturing dust and aerosols at the source.[5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its selection is not arbitrary but is dictated directly by the hazard profile identified above.
Table 2: Required PPE for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
|---|---|---|---|
| Eye & Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant (or equivalent).[6] | Protects against chemical splashes and airborne particles to prevent serious eye irritation (H319). |
| Face Shield | To be worn over safety goggles. | Recommended for procedures with a high risk of splashing, such as when handling larger quantities or during vigorous mixing.[7] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[6][8] | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Always inspect gloves before use. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton. | Protects skin and personal clothing from contamination. Must be fully buttoned.[6] |
| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material. | Prevents skin exposure on the lower body and protects feet from spills.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if engineering controls fail or are unavailable. | While a fume hood is the primary control, a respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations.[6] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a validated SOP is critical for ensuring reproducible safety outcomes. The following workflow provides a step-by-step guide for the routine handling of this compound.
Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Don PPE: Put on all required PPE as detailed in Table 2 before entering the laboratory.
-
Prepare Work Surface: Cover the work area inside the fume hood with disposable, absorbent bench paper.[6]
-
Assemble Equipment: Gather all necessary glassware, spatulas, and containers.
Weighing and Transfer
-
Tare Container: Place a tared, sealed container on an analytical balance inside the fume hood.
-
Minimize Dust: Carefully transfer the powdered this compound using a spatula. Avoid any actions that could generate dust, such as dropping or rapid movements.[5]
-
Seal Promptly: Immediately and securely cap the source container and the receiving container after the transfer is complete.
Dissolution and Use
-
Add Solvent: If preparing a solution, add the solvent to the weighed solid within the fume hood.
-
Maintain Control: Keep all containers capped when not in immediate use. Perform all subsequent experimental steps involving the compound within the fume hood.
Caption: Safe Handling Workflow for this compound.
Emergency Response and First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Decontamination and Waste Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.[6]
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and unused solid compound should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic solid waste .
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste .
-
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]
By integrating this comprehensive safety framework into your laboratory's protocols, you can confidently handle this compound, ensuring a secure environment that fosters innovation and scientific advancement.
References
- 1. This compound | 50877-46-8 [sigmaaldrich.com]
- 2. 50877-46-8|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. FCKeditor - Resources Browser [diarydirectory.com]
- 5. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
